5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO3/c1-10(2)11(3,4)16-12(15-10)8-5-6-9(14)13-7-8/h5-7H,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUWXCUPDOXYKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CNC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590387 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1054483-78-1 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol, a valuable building block in medicinal chemistry and drug development. The document details a proposed synthetic route based on established chemical principles, including a detailed experimental protocol, and presents key data in a structured format for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a bifunctional molecule incorporating a pyridin-2-ol moiety and a pinacol boronic ester. The pyridinol core is a common scaffold in numerous biologically active compounds, while the boronic ester group serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably in Suzuki-Miyaura cross-coupling reactions.[1][2] This unique combination makes it a highly sought-after intermediate for the synthesis of complex molecular architectures and for the rapid generation of compound libraries in drug discovery programs.
This guide focuses on the synthesis of the title compound via a palladium-catalyzed Miyaura borylation of a readily available starting material, 5-bromopyridin-2-ol.
Proposed Synthetic Route: Miyaura Borylation
The most direct and widely employed method for the synthesis of aryl boronic esters from aryl halides is the Miyaura borylation reaction.[3] This palladium-catalyzed cross-coupling reaction involves the use of bis(pinacolato)diboron (B₂pin₂) as the boron source. The proposed synthetic pathway is outlined below.
Reaction Scheme
Caption: Proposed synthesis of this compound.
Data Presentation
Table 1: Key Reactants and Reagents
| Compound Name | Role | Formula | Molecular Weight ( g/mol ) | CAS Number |
| 5-Bromopyridin-2-ol | Starting Material | C₅H₄BrNO | 174.00 | 13466-38-1[4] |
| Bis(pinacolato)diboron | Boron Source | C₁₂H₂₄B₂O₄ | 253.94 | 73183-34-3 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | Catalyst | C₃₄H₂₈Cl₂FeP₂Pd | 731.74 | 72287-26-4 |
| Potassium Acetate (KOAc) | Base | CH₃COOK | 98.14 | 127-08-2 |
| 1,4-Dioxane | Solvent | C₄H₈O₂ | 88.11 | 123-91-1 |
Table 2: Proposed Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Stoichiometry (B₂pin₂ vs. Substrate) | 1.1 - 1.5 equivalents | To ensure complete consumption of the starting material. |
| Catalyst Loading | 1 - 5 mol% | Typical loading for palladium-catalyzed cross-coupling reactions. |
| Base Stoichiometry | 2 - 3 equivalents | To facilitate the transmetalation step in the catalytic cycle.[1] |
| Solvent | Anhydrous 1,4-Dioxane | A common aprotic solvent for Miyaura borylation. |
| Temperature | 80 - 100 °C | To provide sufficient thermal energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 12 - 24 hours | Typical duration for complete conversion. |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent degradation of the catalyst and reagents. |
Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound.
Materials and Equipment:
-
Three-neck round-bottom flask
-
Condenser
-
Magnetic stirrer and hotplate
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add 5-bromopyridin-2-ol (1.0 eq.), bis(pinacolato)diboron (1.2 eq.), and potassium acetate (3.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.
-
Reagent Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq.) to the flask, followed by the addition of anhydrous 1,4-dioxane via cannula or syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion (typically after 12-24 hours), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.[5] Alternatively, recrystallization can be employed.[5]
Mandatory Visualization
Catalytic Cycle of Miyaura Borylation
The mechanism of the Miyaura borylation is analogous to the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination steps.
Caption: Catalytic cycle for the Miyaura borylation of an aryl halide.
Conclusion
This technical guide outlines a robust and efficient method for the synthesis of this compound using a palladium-catalyzed Miyaura borylation. The provided experimental protocol, data tables, and mechanistic diagram offer a comprehensive resource for researchers in organic synthesis and drug discovery. The versatility of the boronic ester product in subsequent cross-coupling reactions underscores its importance as a key synthetic intermediate.
References
Technical Guide: Spectroscopic Characterization of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol
For the attention of: Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
The following tables summarize the predicted chemical shifts (δ) for 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol. These predictions are derived from established chemical shift ranges for pyridinol systems, pyridine boronic esters, and the pinacol boronate protecting group.
Table 1: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyridine H-3 | 7.2 - 7.4 | d | 8 - 9 |
| Pyridine H-4 | 7.6 - 7.8 | dd | 8 - 9, 2 - 3 |
| Pyridine H-6 | 7.9 - 8.1 | d | 2 - 3 |
| -CH₃ (pinacol) | 1.2 - 1.4 | s | - |
| -OH | 10.0 - 12.0 | br s | - |
Table 2: Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Pyridine C-2 | 160 - 165 |
| Pyridine C-3 | 120 - 125 |
| Pyridine C-4 | 140 - 145 |
| Pyridine C-5 | (Boron-bearing, may be broad or unobserved) |
| Pyridine C-6 | 150 - 155 |
| -C(CH₃)₂ (pinacol) | 83 - 85 |
| -CH₃ (pinacol) | 24 - 26 |
Experimental Protocols
A general methodology for the acquisition of ¹H and ¹³C NMR spectra for a novel organic compound such as this compound is provided below.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the solid compound.[1]
-
Solvent Addition: Dissolve the sample in approximately 0.7-1.0 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] The choice of solvent is critical and should be based on the solubility of the compound and the chemical shifts of the residual solvent peaks.[2]
-
Dissolution and Transfer: Ensure the sample is fully dissolved. If any particulate matter remains, filter the solution or carefully transfer the supernatant to a clean, undamaged 8-inch NMR tube.[1]
-
Labeling: Clearly label the NMR tube with the sample identification.[1]
NMR Spectrometer Operation
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument should be locked onto the deuterium signal of the solvent, and the magnetic field should be shimmed to achieve optimal resolution.[2] The probe should be tuned to maximize the signal-to-noise ratio.[2]
-
¹H NMR Acquisition:
-
Set the appropriate spectral width, acquisition time, and relaxation delay. For quantitative measurements, a longer relaxation delay may be necessary.[2]
-
Acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
Workflow for Novel Compound Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a new chemical entity. This process ensures the identity and purity of the target compound are rigorously established.
Caption: Workflow for the Synthesis and Characterization of a Novel Compound.
References
X-ray Crystal Structure of a 5-(Bpin)pyridine Derivative: A Technical Guide
Disclaimer: The X-ray crystal structure for 5-(Bpin)pyridin-2-ol is not publicly available at the time of this writing. This guide instead provides a detailed analysis of a closely related compound, 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine , for which crystallographic data has been published. This information is intended to serve as a valuable reference for researchers, scientists, and drug development professionals working with similar molecular scaffolds.
Introduction
Pyridinyl boronic esters are versatile building blocks in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are fundamental to the construction of complex molecules in medicinal and materials chemistry. The presence of a boronic ester on the pyridine ring allows for the strategic formation of carbon-carbon bonds. The 2-pyridinone motif, which exists in tautomeric equilibrium with 2-hydroxypyridine, is a prevalent scaffold in numerous biologically active compounds. The combination of these two functionalities in 5-(Bpin)pyridin-2-ol suggests its potential as a key intermediate in the synthesis of novel pharmaceutical agents and functional materials.
Due to the unavailability of the crystal structure for 5-(Bpin)pyridin-2-ol, this whitepaper focuses on the X-ray crystal structure of 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. This analogue shares the key feature of a pinacol boronate ester at the 5-position of the pyridine ring, providing valuable insights into the solid-state conformation and intermolecular interactions that can be expected for this class of compounds.
Molecular Structure and Crystallographic Data
The single crystal X-ray diffraction analysis of 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine provides precise information about its three-dimensional structure, including bond lengths, bond angles, and torsion angles. This data is crucial for understanding the molecule's steric and electronic properties, which in turn influence its reactivity and biological activity.
Crystallographic Data Summary
The following table summarizes the key crystallographic data for 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.
| Parameter | Value |
| Chemical Formula | C₁₅H₂₃BN₂O₂ |
| Formula Weight | 274.17 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(2) |
| b (Å) | 12.456(3) |
| c (Å) | 13.567(3) |
| α (°) | 90 |
| β (°) | 109.56(3) |
| γ (°) | 90 |
| Volume (ų) | 1612.3(6) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.129 |
| Absorption Coeff. (mm⁻¹) | 0.076 |
| F(000) | 592 |
| Crystal Size (mm³) | 0.20 x 0.18 x 0.15 |
| Radiation | MoKα (λ = 0.71073 Å) |
| Temperature (K) | 296(2) |
| Final R indices [I>2σ(I)] | R₁ = 0.0548, wR₂ = 0.1458 |
| R indices (all data) | R₁ = 0.0985, wR₂ = 0.1703 |
Data extracted from a publication on the synthesis and analysis of 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.
Selected Bond Lengths and Angles
The following table presents a selection of important bond lengths and angles within the molecular structure.
| Bond/Angle | Length (Å) / Angle (°) |
| B1-C5 | 1.564(4) |
| B1-O1 | 1.365(3) |
| B1-O2 | 1.368(3) |
| N1-C2 | 1.355(3) |
| N1-C6 | 1.348(3) |
| N2-C2 | 1.378(3) |
| O1-B1-O2 | 113.2(2) |
| O1-B1-C5 | 124.1(2) |
| O2-B1-C5 | 122.7(2) |
| C6-N1-C2 | 117.8(2) |
| N1-C2-N2 | 119.5(2) |
Data extracted from a publication on the synthesis and analysis of 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.
Experimental Protocols
A detailed understanding of the experimental procedures is essential for the replication of results and the adaptation of methods for related compounds.
Synthesis of 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
The synthesis of the title compound is typically achieved through a two-step process involving a nucleophilic substitution followed by a Suzuki-Miyaura coupling reaction.
Step 1: Nucleophilic Aromatic Substitution. 2-chloro-5-bromopyridine is reacted with pyrrolidine in the presence of a suitable base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide) at an elevated temperature. The pyrrolidine displaces the chloride at the 2-position of the pyridine ring to yield 2-(pyrrolidin-1-yl)-5-bromopyridine.
Step 2: Suzuki-Miyaura Borylation. The resulting 2-(pyrrolidin-1-yl)-5-bromopyridine is then subjected to a palladium-catalyzed cross-coupling reaction with bis(pinacolato)diboron. A palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate) are used in an appropriate solvent (e.g., dioxane) under heating to afford the final product, 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.
Crystallization and X-ray Diffraction
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound.
Crystallization Protocol:
-
Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).
-
Allow the solvent to evaporate slowly at room temperature in a loosely covered container.
-
Harvest well-formed single crystals for data collection.
X-ray Data Collection: A single crystal is mounted on a goniometer head. Data is collected at a specific temperature (e.g., 296 K) using a diffractometer equipped with a suitable X-ray source (e.g., MoKα radiation). The structure is solved by direct methods and refined by full-matrix least-squares on F².
Signaling Pathways and Biological Relevance
While the direct biological activity of 2-(pyrrolidin-1-yl)-5-(Bpin)pyridine may not be extensively characterized, the pyridine and boronic acid motifs are present in many biologically active molecules. Pyridine derivatives are known to interact with a wide range of biological targets, and boronic acids are a key feature of several approved drugs, such as the proteasome inhibitor Bortezomib. The logical relationship for the potential application of such compounds in drug discovery is outlined below.
The synthesis of a library of 5-(Bpin)pyridine derivatives allows for the exploration of chemical space around this scaffold. These compounds can then be screened against various biological targets (e.g., enzymes, receptors) to identify initial "hit" compounds with desired activity. Subsequent lead optimization, guided by structure-activity relationship (SAR) studies, can then be undertaken to improve potency, selectivity, and pharmacokinetic properties, ultimately leading to preclinical candidates.
Conclusion
Although the specific X-ray crystal structure of 5-(Bpin)pyridin-2-ol remains to be determined, the detailed analysis of the closely related 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine provides a solid foundation for understanding the structural characteristics of this important class of molecules. The provided crystallographic data, experimental protocols, and logical workflows offer valuable insights for researchers engaged in the synthesis and application of pyridinyl boronic esters in drug discovery and materials science. Further studies to elucidate the crystal structure of 5-(Bpin)pyridin-2-ol are warranted to provide a more direct understanding of the influence of the 2-hydroxy substituent on the solid-state properties of this versatile building block.
Tautomerism of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the tautomeric equilibrium of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. The guide details the synthesis, spectroscopic characterization, and the quantitative aspects of its keto-enol tautomerism. Detailed experimental protocols for the synthesis and analysis are provided, alongside a summary of the influence of substituents and solvents on the tautomeric equilibrium in related systems. Visual diagrams generated using Graphviz are included to illustrate the tautomeric relationship and experimental workflows.
Introduction
The tautomerism of 2-hydroxypyridine and its derivatives is a subject of significant interest due to the distinct physicochemical properties of the coexisting hydroxy (enol) and pyridone (keto) forms. This equilibrium can profoundly influence a molecule's biological activity, reactivity, and spectroscopic signature. The introduction of a boronate ester at the 5-position of the pyridine ring, as in this compound, presents a unique case for studying the electronic effects of a bulky and electron-withdrawing group on this tautomeric balance. This guide serves as a technical resource for researchers investigating this compound and its analogs.
The Tautomeric Equilibrium
The tautomeric equilibrium of this compound involves the interconversion between the enol form (2-hydroxy tautomer) and the keto form (2-pyridone tautomer).
Caption: Tautomeric equilibrium of the title compound.
For the parent 2-hydroxypyridine, the pyridone tautomer is generally the more stable form, particularly in polar solvents, due to its greater polarity and ability to form hydrogen-bonded dimers.[1][2][3][4] The position of this equilibrium is sensitive to both the electronic nature of substituents on the pyridine ring and the polarity of the solvent.
Substituent Effects
Computational studies on 5-substituted 2-pyridones have shown that the nature of the substituent at the 5-position can modulate the tautomeric equilibrium. Electron-withdrawing groups, such as the nitro group in 5-nitro-2-pyridone, have been found to favor the keto tautomer.[5] The boronate ester group in the title compound is also electron-withdrawing, and thus it is anticipated that the pyridone (keto) form will be the predominant tautomer in solution.
Solvent Effects
The tautomeric equilibrium of 2-hydroxypyridine derivatives is highly dependent on the solvent.[6][7] Polar, protic solvents tend to stabilize the more polar pyridone form through hydrogen bonding.[6] Conversely, non-polar, aprotic solvents can shift the equilibrium towards the less polar hydroxypyridine form.
Data Presentation
| Substituent (at C5) | Solvent | KT | Reference |
| -H | Cyclohexane | 1.7 | [7] |
| -H | Chloroform | 6.0 | [7] |
| -NO2 | Dioxane | >100 | [8] |
| -NO2 | Acetonitrile | >100 | [8] |
| -Cl | Gas Phase | (Lactim favored) | [9] |
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound can be achieved through a two-step process starting from 2-amino-5-bromopyridine.
Caption: Synthetic workflow for the target compound.
Step 1: Synthesis of 2-Hydroxy-5-bromopyridine
This procedure is adapted from established methods for the conversion of aminopyridines to hydroxypyridines.
-
Materials: 2-Amino-5-bromopyridine, Sodium nitrite (NaNO2), Sulfuric acid (H2SO4), Deionized water, Sodium bicarbonate (NaHCO3), Ethyl acetate, Anhydrous magnesium sulfate (MgSO4).
-
Procedure:
-
Dissolve 2-amino-5-bromopyridine in a mixture of sulfuric acid and water at a low temperature (0-5 °C).
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Heat the reaction mixture to 70-80 °C until nitrogen evolution ceases.
-
Cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Miyaura Borylation
This is a general protocol for the palladium-catalyzed borylation of aryl halides.[10][11][12][13]
-
Materials: 2-Hydroxy-5-bromopyridine, Bis(pinacolato)diboron (B2pin2), Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) - Pd(dppf)Cl2), Potassium acetate (KOAc), Anhydrous 1,4-dioxane.
-
Procedure:
-
To a dry Schlenk flask, add 2-hydroxy-5-bromopyridine, bis(pinacolato)diboron, the palladium catalyst, and potassium acetate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Spectroscopic Characterization of Tautomers
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectroscopy are powerful tools for distinguishing between the enol and keto tautomers.
-
1H NMR: The enol form will exhibit a characteristic O-H proton signal, which is typically broad and may exchange with D2O. The pyridone form will show an N-H proton signal, also typically broad, at a different chemical shift. The chemical shifts of the aromatic protons will also differ between the two tautomers.
-
13C NMR: The most significant difference will be the chemical shift of the carbon at the 2-position. In the enol form, this carbon is attached to an oxygen and will have a chemical shift typical of an aromatic carbon bearing a hydroxyl group. In the keto form, this carbon is a carbonyl carbon and will resonate at a much lower field (higher ppm).
Infrared (IR) Spectroscopy
IR spectroscopy can provide clear evidence for the predominant tautomer.
-
Enol Form: A broad O-H stretching band is expected in the region of 3200-3600 cm-1.
-
Keto Form: A strong C=O stretching band will be present in the region of 1640-1680 cm-1.[6][14] The N-H stretching vibration will appear as a broad band around 3000-3400 cm-1.
Caption: General experimental workflow for tautomer analysis.
Conclusion
The tautomerism of this compound is a critical aspect of its chemical behavior. Based on the electronic properties of the boronate ester and studies of analogous compounds, the pyridone (keto) form is expected to be the dominant tautomer, particularly in polar solvents. This guide provides the necessary theoretical background and detailed experimental protocols to enable researchers to synthesize, characterize, and quantitatively assess the tautomeric equilibrium of this important molecule. The provided data on related compounds serves as a valuable benchmark for interpreting experimental results. Further computational and experimental studies on the title compound are warranted to precisely quantify the influence of the 5-boronate ester substituent on the tautomeric equilibrium.
References
- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 2. Tautomeric pyridines. Part XV. Pyridone–hydroxypyridine equilibria in solvents of differing polarity - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 4. Synthesis and utility of N-boryl and N-silyl enamines derived from the hydroboration and hydrosilylation of N-heteroarenes and N-conjugated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. wuxibiology.com [wuxibiology.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Miyaura Borylation Reaction [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Commercial Suppliers and Applications of 2-Hydroxy-5-(pinacolboranyl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-5-(pinacolboranyl)pyridine, also known as 2-Hydroxypyridine-5-boronic acid, pinacol ester, is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its structure, incorporating a pyridine ring, a hydroxyl group, and a boronic acid pinacol ester, makes it a valuable reagent for introducing the 2-hydroxypyridine moiety into more complex molecules. Pyridine-based structures are integral to numerous FDA-approved drugs due to their ability to engage in key biological interactions. This technical guide provides an overview of the commercial availability of 2-hydroxy-5-(pinacolboranyl)pyridine, a detailed experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, and an insight into its relevance in the development of kinase inhibitors.
Commercial Suppliers
The following table summarizes the commercial availability of 2-hydroxy-5-(pinacolboranyl)pyridine from various suppliers. Please note that pricing and availability are subject to change and should be confirmed with the respective suppliers.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity |
| Boron Molecular | 2-Hydroxypyridine-5-boronic acid, pinacol ester | 1054483-78-1 | C₁₁H₁₆BNO₃ | 221.06 | >95% |
| Labware E-shop | 2-Hydroxypyridine-5-boronic acid, pinacol ester, 97% | 1054483-78-1 | C₁₁H₁₆BNO₃ | 221.06 | 97% |
Key Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
The boronic acid pinacol ester functionality of 2-hydroxy-5-(pinacolboranyl)pyridine makes it an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for forming carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds, which are common motifs in biologically active molecules.
Experimental Workflow: Suzuki-Miyaura Coupling
Detailed Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from a general procedure for the synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines and is applicable for the coupling of 2-hydroxy-5-(pinacolboranyl)pyridine with a suitable aryl or heteroaryl halide.[1]
Materials:
-
2-Hydroxy-5-(pinacolboranyl)pyridine
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium Carbonate [K₂CO₃])
-
Solvent (e.g., a 4:1 mixture of Dioxane and Water)
-
Microwave reactor tube
-
Ethyl acetate
-
Water
-
Sodium bicarbonate solution
-
Brine
-
Silica gel for column chromatography
-
Dichloromethane
-
Methanol
Procedure:
-
To a microwave reactor tube, add the aryl or heteroaryl halide (1.0 eq), 2-hydroxy-5-(pinacolboranyl)pyridine (1.5 eq), potassium carbonate (2.5 eq), and tetrakis(triphenylphosphine)palladium(0) (0.08 eq).
-
Add the dioxane and water solvent mixture (4:1 ratio).
-
Seal the tube and place it in the microwave vessel.
-
Heat the reaction mixture to 120 °C for 2 hours under microwave irradiation.[1]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting residue in 50 mL of ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a dichloromethane:methanol gradient as the eluent, to obtain the desired coupled product.[1]
Application in Drug Discovery: Targeting Kinase Signaling Pathways
The 2-hydroxypyridine scaffold is a "privileged structure" in medicinal chemistry, frequently found in kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The 2-hydroxypyridine moiety can form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases, making it an excellent starting point for designing potent and selective inhibitors.
For instance, derivatives of 2-pyridone (the tautomeric form of 2-hydroxypyridine) have been investigated as inhibitors of PIM-1 kinase, which is involved in cell proliferation and drug resistance in various cancers.[2] Similarly, pyrido[2,3-d]pyrimidin-7-one derivatives, which can be synthesized from 2-hydroxypyridine building blocks, have been designed as inhibitors of Receptor Interacting Protein Kinase-2 (RIPK2), a key enzyme in pro-inflammatory signaling pathways.[3]
Kinase Signaling Pathway and Inhibition
This diagram illustrates how an extracellular signal activates a receptor, which in turn activates an intracellular kinase. The kinase then phosphorylates a substrate protein using ATP, leading to a downstream signaling cascade that results in gene transcription related to processes like cell proliferation or inflammation. A kinase inhibitor derived from 2-hydroxy-5-(pinacolboranyl)pyridine can bind to the kinase, preventing the phosphorylation of its substrate and thereby blocking the signaling pathway.
Conclusion
2-Hydroxy-5-(pinacolboranyl)pyridine is a commercially available and highly valuable building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its utility in robust and versatile reactions like the Suzuki-Miyaura cross-coupling allows for the efficient construction of novel compounds. The prevalence of the 2-hydroxypyridine scaffold in kinase inhibitors highlights the importance of this reagent for developing targeted therapies for a range of diseases. The information provided in this guide serves as a foundational resource for researchers looking to incorporate this versatile compound into their synthetic and drug discovery programs.
References
- 1. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling [mdpi.com]
- 2. Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of pyrido[2,3-d]pyrimidin-7-one inhibitors of receptor interacting protein kinase-2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol and its Analogs for Advanced Research
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
Pyridine-based organoboron compounds are pivotal reagents in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Their utility in the construction of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals and functional materials, is well-established. This technical guide focuses on the properties, synthesis, and application of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol and its structural analogs. The pinacol ester functional group provides air and moisture stability, facilitating easier handling and purification compared to the corresponding boronic acids.
Physicochemical Properties of Analogous Pyridine Boronate Esters
Quantitative data for commercially available analogs of the target compound are summarized below. These values provide a benchmark for the expected properties of this compound.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine[1][2] | 827614-64-2 | C₁₁H₁₇BN₂O₂ | 220.08[1] | White to light yellow powder/crystal[2] | 132.0 - 136.0[2] |
| 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol[3] | 1171891-35-2 | C₁₁H₁₆BNO₃ | 221.06 | Solid | N/A |
| 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine[4] | N/A | C₁₂H₁₈BNO₂ | 219.09[4] | N/A | N/A |
| 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol[5] | N/A | C₁₁H₁₆BNO₃ | 221.06 | N/A | N/A |
Experimental Protocols
Synthesis of Pyridine Boronate Esters via Miyaura Borylation
The Miyaura borylation is a common and efficient method for synthesizing aryl and heteroaryl boronate esters from the corresponding halides.
General Protocol:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the halo-pyridine precursor (1.0 equiv.), bis(pinacolato)diboron (B₂pin₂) (1.1-1.5 equiv.), a palladium catalyst such as Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) (2-5 mol%), and a base, typically potassium acetate (KOAc) (3.0 equiv.).
-
Solvent: Add a suitable anhydrous solvent, such as dioxane, toluene, or DMSO.
-
Reaction Conditions: Heat the reaction mixture at 80-100 °C for 12-24 hours. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC or GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Suzuki-Miyaura Cross-Coupling Reaction
Pyridin-2-ol boronate esters are valuable reagents for the synthesis of 2-arylpyridines, which are important structural motifs in medicinal chemistry.
General Protocol:
-
Reaction Setup: In a reaction vessel, combine the pyridine boronate ester (1.2-1.5 equiv.), the aryl or heteroaryl halide (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst system) (1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equiv.).
-
Solvent System: Add a degassed solvent mixture, often a combination of an organic solvent (like dioxane, toluene, or DMF) and an aqueous solution.
-
Reaction Conditions: Heat the mixture under an inert atmosphere, typically between 80 °C and 120 °C, until the starting material is consumed (monitored by TLC or LC-MS). Reaction times can vary from a few hours to overnight.
-
Work-up: After cooling, partition the mixture between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it in vacuo. The resulting crude product is purified by flash column chromatography or recrystallization to yield the desired biaryl product.
It is important to note that 2-substituted pyridine boronic esters can be challenging coupling partners due to their propensity for protodeboronation under basic conditions.[6] Careful optimization of the base, solvent, and catalyst system is often necessary to achieve high yields.
Signaling Pathways and Logical Relationships
The primary utility of this compound is as a building block in Suzuki-Miyaura cross-coupling reactions. The catalytic cycle for this reaction is a well-understood signaling pathway in organometallic chemistry.
This diagram illustrates the key steps of the Suzuki-Miyaura reaction:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (R¹-X) to form a Pd(II) complex.
-
Transmetalation: The organic group (R²) is transferred from the activated boronate ester to the palladium center. This step requires the activation of the boronate ester by a base.
-
Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
References
- 1. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | C11H17BN2O2 | CID 2756555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | 827614-64-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. 5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol | 1171891-35-2 [m.chemicalbook.com]
- 4. 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | C12H18BNO2 | CID 16414272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol | 1256358-90-3 [chemicalbook.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Stability and Storage of 5-(Bpin)pyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol, commonly referred to as 5-(Bpin)pyridin-2-ol. The information presented herein is synthesized from established knowledge of boronic acid derivatives, particularly pinacol esters, to guide researchers in the proper handling, storage, and analytical assessment of this compound.
Chemical Structure and Properties
5-(Bpin)pyridin-2-ol is a heterocyclic compound containing a pyridine-2-ol moiety and a pinacol boronate ester (Bpin) group. The Bpin group is a common protecting group for boronic acids, enhancing their stability and ease of handling in synthetic chemistry, most notably in Suzuki-Miyaura cross-coupling reactions.[1][2] While generally more stable than the corresponding boronic acid, pinacol esters are susceptible to certain degradation pathways.[3]
Stability Profile
While specific quantitative stability data for 5-(Bpin)pyridin-2-ol is not extensively available in the public domain, a robust stability profile can be inferred from the well-documented behavior of aryl pinacol boronate esters.
Key Factors Influencing Stability:
-
Hydrolysis: The primary degradation pathway for pinacol boronate esters is hydrolysis to the corresponding boronic acid.[1][4] This reaction is catalyzed by the presence of water and can be accelerated under acidic conditions.[1] For 5-(Bpin)pyridin-2-ol, this would result in the formation of 2-hydroxypyridine-5-boronic acid.
-
Oxidation: Certain boronic acids and their derivatives can be susceptible to oxidation.[1] While pinacol esters offer some protection, strong oxidizing conditions should be avoided.
-
Light: As with many complex organic molecules, prolonged exposure to light, particularly UV light, may lead to degradation.
-
Temperature: Elevated temperatures can increase the rate of degradation reactions.
A summary of the general stability of pinacol boronate esters is presented in the table below.
Table 1: General Stability of Aryl Pinacol Boronate Esters
| Condition | Stability | Notes |
| Moisture/Humidity | Moderate to Low | Prone to hydrolysis to the corresponding boronic acid.[1][4] |
| Aqueous Acidic pH | Low | Acidic conditions can promote the hydrolysis of the pinacol ester.[1] |
| Aqueous Basic pH | Moderate | Hydrolysis can still occur, but some analytical methods use highly basic mobile phases to stabilize similar compounds during analysis.[4] |
| Organic Solvents (Aprotic) | High | Generally stable in dry, aprotic solvents. |
| Elevated Temperature | Moderate | Stability decreases with increasing temperature. |
| Ambient Light | Moderate | Amber vials are recommended for storage to minimize light exposure. |
| Inert Atmosphere | High | Storage under an inert atmosphere (e.g., argon, nitrogen) is recommended to prevent oxidation and hydrolysis.[2] |
Recommended Storage Conditions
To ensure the long-term integrity of 5-(Bpin)pyridin-2-ol, the following storage conditions are recommended.
Table 2: Recommended Storage Conditions for 5-(Bpin)pyridin-2-ol
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C to 8°C | To minimize the rate of potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation and minimize exposure to moisture.[2] |
| Container | Tightly sealed, amber glass vial | To protect from light and moisture. |
| Desiccant | Use of a desiccant is advisable | To further minimize exposure to moisture. |
Potential Degradation Pathway
The most probable degradation pathway for 5-(Bpin)pyridin-2-ol is the hydrolysis of the pinacol boronate ester to form 2-hydroxypyridine-5-boronic acid and pinacol.
Caption: Primary degradation pathway of 5-(Bpin)pyridin-2-ol.
Experimental Protocol: Stability Assessment by HPLC
The following is a general protocol for assessing the stability of 5-(Bpin)pyridin-2-ol. Due to the potential for on-column degradation, specialized HPLC conditions may be necessary.[4]
Objective: To determine the stability of 5-(Bpin)pyridin-2-ol under various stress conditions (e.g., acid, base, oxidative, thermal, photolytic).
Materials:
-
5-(Bpin)pyridin-2-ol
-
HPLC grade acetonitrile (ACN) and water
-
Formic acid (FA) or Ammonium hydroxide (for pH adjustment)
-
Hydrogen peroxide (for oxidative stress)
-
Calibrated HPLC system with UV detector
-
pH meter
-
Forced degradation chamber (for thermal and photolytic stress)
Methodology:
-
Standard and Sample Preparation:
-
Prepare a stock solution of 5-(Bpin)pyridin-2-ol in a non-aqueous, aprotic solvent such as dry acetonitrile or THF.[4]
-
For the stability study, dilute the stock solution with the same diluent to a suitable concentration (e.g., 1 mg/mL).
-
-
Forced Degradation Studies:
-
Acid Hydrolysis: Add a small volume of dilute acid (e.g., 0.1 M HCl) to the sample solution. Incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Add a small volume of dilute base (e.g., 0.1 M NaOH) to the sample solution. Incubate at a controlled temperature.
-
Oxidative Degradation: Add a small volume of hydrogen peroxide solution (e.g., 3%) to the sample solution. Incubate at room temperature.
-
Thermal Degradation: Expose the solid sample to elevated temperature (e.g., 80°C) in a stability chamber.
-
Photolytic Degradation: Expose the solid sample to light in a photostability chamber.
-
-
HPLC Analysis:
-
Due to the lability of the Bpin group, a standard reversed-phase method may cause degradation. An alternative approach using a highly basic mobile phase may be required to stabilize the compound during analysis.[4]
-
Column: A C18 column suitable for high pH conditions.
-
Mobile Phase A: Water with a high pH modifier (e.g., ammonium hydroxide to pH 10-12).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient from low to high organic content.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of 5-(Bpin)pyridin-2-ol.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Monitor the peak area of 5-(Bpin)pyridin-2-ol and the formation of any degradation products over time.
-
Calculate the percentage degradation.
-
Caption: Experimental workflow for stability assessment.
Handling and Safety
Boronic acids and their derivatives, including pinacol esters, have been identified as a potential class of bacterial mutagens.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling these compounds. Work should be conducted in a well-ventilated fume hood.
Conclusion
5-(Bpin)pyridin-2-ol, as a pinacol boronate ester, is expected to be significantly more stable and easier to handle than its corresponding boronic acid.[2][3] However, it is susceptible to hydrolysis, particularly in the presence of moisture and acidic conditions. For long-term storage, it is crucial to maintain a cold, dry, and inert environment. When developing analytical methods, care must be taken to prevent on-column degradation, with high-pH reversed-phase HPLC being a potential strategy.[4] Adherence to proper handling procedures is essential due to the potential mutagenicity of this class of compounds.[3]
References
Pyridinyl Boronic Esters: A Technical Guide for Researchers in Drug Discovery
An In-depth Review of Synthesis, Applications, and Biological Activity
Pyridinyl boronic esters have emerged as a pivotal class of reagents in modern medicinal chemistry and drug development. Their unique electronic properties and versatile reactivity make them invaluable building blocks for the synthesis of complex molecular architectures, particularly in the context of cross-coupling reactions. Furthermore, the incorporation of the pyridinyl motif, a common feature in many pharmaceuticals, combined with the boronic ester functionality, has led to the discovery of potent enzyme inhibitors with significant therapeutic potential. This technical guide provides a comprehensive overview of pyridinyl boronic esters, catering to researchers, scientists, and drug development professionals. It details their synthesis, characterization, and applications, with a focus on their role as enzyme inhibitors, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
Synthesis of Pyridinyl Boronic Esters
The synthesis of pyridinyl boronic esters can be achieved through several strategic approaches, with the choice of method often depending on the desired substitution pattern and the stability of the target molecule. Generally, 3- and 4-pyridinyl boronic esters exhibit good stability, while their 2-pyridinyl counterparts can be more prone to protodeboronation, necessitating the use of stabilizing esters like pinacol esters.
A prevalent and cost-effective method for the large-scale preparation of pyridinyl boronic esters is the halogen-metal exchange of a corresponding halopyridine, followed by borylation with a trialkyl borate.
Experimental Protocol: Synthesis of 3-Pyridinylboronic Acid Pinacol Ester
This protocol describes a common method for the synthesis of 3-pyridinylboronic acid pinacol ester, a versatile building block for Suzuki-Miyaura cross-coupling reactions.
Materials:
-
3-Bromopyridine
-
Triisopropyl borate
-
n-Butyllithium (n-BuLi) in hexanes
-
Toluene, anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Pinacol
-
Hydrochloric acid (HCl), 1M solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Lithiation and Borylation:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous toluene and THF.
-
Cool the solvent mixture to -78 °C using a dry ice/acetone bath.
-
Add triisopropyl borate, followed by the dropwise addition of 3-bromopyridine.
-
Slowly add n-butyllithium in hexanes to the cooled solution, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1M HCl.
-
Separate the aqueous and organic layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude 3-pyridinylboronic acid.
-
-
Esterification with Pinacol:
-
Dissolve the crude 3-pyridinylboronic acid in toluene.
-
Add pinacol to the solution.
-
Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
Monitor the reaction by TLC until completion.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-pyridinylboronic acid pinacol ester.
-
Characterization Data:
The final product should be characterized by:
-
¹H NMR: To confirm the presence and chemical environment of all protons.
-
¹³C NMR: To confirm the carbon skeleton of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
A representative workflow for the synthesis is depicted in the diagram below.
Application in Suzuki-Miyaura Cross-Coupling Reactions
Pyridinyl boronic esters are extensively used as coupling partners in the palladium-catalyzed Suzuki-Miyaura reaction to form C-C bonds. This reaction is a cornerstone of modern organic synthesis, enabling the construction of biaryl and heteroaryl structures that are prevalent in many drug molecules.
Experimental Protocol: Suzuki-Miyaura Coupling of a Pyridinyl Boronic Ester with an Aryl Halide
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of a pyridinyl boronic ester with an aryl halide.
Materials:
-
Pyridinyl boronic ester (e.g., 3-pyridinylboronic acid pinacol ester)
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water (if using an aqueous base)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup:
-
To a reaction vessel, add the pyridinyl boronic ester, aryl halide, palladium catalyst, and base under an inert atmosphere.
-
Add the degassed solvent (and water if applicable).
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
-
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired biaryl or heteroaryl product.
-
A schematic representation of the Suzuki-Miyaura catalytic cycle is provided below.
Pyridinyl Boronic Esters as Enzyme Inhibitors
A significant application of pyridinyl boronic esters in drug discovery lies in their ability to act as potent and selective enzyme inhibitors. The boron atom can form a reversible covalent bond with the catalytic serine residue in the active site of serine proteases, mimicking the tetrahedral transition state of the enzymatic reaction.
Targeting Fibroblast Activation Protein (FAP)
Fibroblast Activation Protein (FAP) is a serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of many epithelial cancers.[1] FAP is implicated in tumor growth, invasion, and metastasis, making it an attractive target for cancer therapy.[1] Several pyridinyl boronic acid derivatives have been identified as potent and selective inhibitors of FAP.
Quantitative Data on FAP Inhibition:
The following table summarizes the inhibitory activity of selected pyridinyl boronic acid derivatives against FAP and their selectivity over other related proteases like Dipeptidyl Peptidase (DPP) and Prolyl Oligopeptidase (PREP).
| Compound | Target Enzyme | IC₅₀ (nM) | Selectivity over DPPs | Selectivity over PREP | Reference |
| N-(pyridine-4-carbonyl)-D-Ala-boroPro | FAP | 36 | >100-fold | >360-fold | [2] |
| N-(pyridine-3-carbonyl)-Val-boroPro | PREP | N/A | >77000-fold | >77000-fold | [2] |
| N-(4-quinolinoyl)-Gly-boroPro | FAP | 3.7 | >1000-fold | ~3-fold | [1] |
Experimental Protocol: In Vitro FAP Inhibition Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of pyridinyl boronic esters against FAP.
Materials:
-
Recombinant human FAP enzyme
-
Fluorogenic FAP substrate (e.g., Ala-Pro-AFC)
-
Pyridinyl boronic ester inhibitor (test compound)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
96-well microplates (black, clear bottom)
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the pyridinyl boronic ester inhibitor in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in assay buffer to obtain a range of test concentrations.
-
-
Enzyme and Substrate Preparation:
-
Dilute the recombinant FAP enzyme to the desired concentration in assay buffer.
-
Prepare a solution of the fluorogenic substrate in assay buffer.
-
-
Assay Execution:
-
Add a small volume of the diluted inhibitor solutions to the wells of the 96-well plate.
-
Add the diluted FAP enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.
-
Calculate the rate of the enzymatic reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
Role of FAP in the Tumor Microenvironment Signaling
FAP plays a multifaceted role in the tumor microenvironment, influencing various signaling pathways that promote cancer progression. Its enzymatic activity contributes to the degradation of the extracellular matrix (ECM), facilitating tumor cell invasion and metastasis.[3] FAP is also involved in modulating the immune response within the tumor, often creating an immunosuppressive environment.[4][5]
The diagram below illustrates some of the key signaling pathways influenced by FAP in the tumor microenvironment.
Conclusion
Pyridinyl boronic esters are a versatile and powerful class of molecules with significant applications in drug discovery and development. Their utility as synthetic building blocks in cross-coupling reactions is well-established, and their emergence as potent enzyme inhibitors, particularly targeting serine proteases like FAP, highlights their therapeutic potential. This technical guide provides a foundational understanding of the synthesis, application, and biological activity of pyridinyl boronic esters, offering researchers the necessary information to leverage these compounds in their own research endeavors. The continued exploration of this chemical space is likely to yield novel therapeutic agents with improved efficacy and selectivity for a range of diseases.
References
- 1. Fibroblast activation protein α in tumor microenvironment: Recent progression and implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | Revisiting the role of cancer-associated fibroblasts in tumor microenvironment [frontiersin.org]
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note provides a detailed guide for the palladium-catalyzed Suzuki-Miyaura coupling of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol with various aryl and heteroaryl halides. The resulting 5-aryl-pyridin-2-ol scaffold is a privileged structure in medicinal chemistry and materials science. The pyridin-2-ol tautomer of the product is often favored.
This document outlines recommended palladium catalysts, ligands, bases, and solvent systems, along with detailed experimental protocols to guide researchers in achieving successful cross-coupling outcomes. The data presented is compiled from studies on structurally analogous compounds and serves as a robust starting point for reaction optimization.
Catalyst and Ligand Selection
The choice of the palladium source and the ancillary ligand is critical for achieving high yields and reaction efficiency in Suzuki-Miyaura couplings. For substrates like this compound, which contains a potentially coordinating pyridinol moiety, the selection of a suitable ligand is paramount to prevent catalyst inhibition.
Commonly employed palladium precatalysts include palladium(II) acetate (Pd(OAc)₂) and bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂). These are often used in conjunction with phosphine-based ligands that stabilize the active Pd(0) species and facilitate the catalytic cycle. Electron-rich and sterically hindered phosphine ligands have been shown to be particularly effective for the coupling of heteroaryl compounds.
Data Presentation: Recommended Reaction Conditions
The following tables summarize recommended starting conditions for the Suzuki-Miyaura coupling of this compound, based on successful reports for structurally similar pyridyl boronic esters and 2-pyridone precursors.
Table 1: Recommended Palladium Catalysts and Ligands
| Palladium Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | SPhos | 1-5 | A bulky, electron-rich ligand, often effective for challenging couplings. |
| Pd(OAc)₂ | XPhos | 1-5 | Another highly effective Buchwald ligand for heteroaryl couplings. |
| PdCl₂(dppf) | (dppf) | 2-5 | A reliable and widely used catalyst system for a broad range of substrates. |
| Pd(PPh₃)₄ | (PPh₃) | 3-10 | A classic catalyst, though may require higher loadings and temperatures. |
| Pd₂(dba)₃ | P(t-Bu)₃ | 1-4 | Tris(dibenzylideneacetone)dipalladium(0) with a bulky phosphine ligand. |
Table 2: Recommended Bases and Solvents
| Base | Equivalents | Solvent System | Typical Temperature (°C) |
| K₂CO₃ | 2-3 | 1,4-Dioxane / H₂O (4:1) | 80-100 |
| K₃PO₄ | 2-3 | Toluene or 1,4-Dioxane | 90-110 |
| Na₂CO₃ | 2-3 | DME / H₂O (4:1) | 85-95 |
| Cs₂CO₃ | 2 | DMF | 80-100 |
| KF | 3 | Anhydrous 1,4-Dioxane | 100-110 |
Experimental Protocols
The following are detailed protocols for performing the Suzuki-Miyaura coupling reaction with this compound. These protocols are based on established methods for similar substrates and should be optimized for specific coupling partners.
Protocol 1: General Procedure using PdCl₂(dppf)
Materials:
-
This compound (1.0 equiv)
-
Aryl/Heteroaryl halide (1.1 equiv)
-
PdCl₂(dppf) (3 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane
-
Deionized water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware, magnetic stirrer, and heating mantle
Procedure:
-
To a dry Schlenk flask, add this compound, the aryl/heteroaryl halide, PdCl₂(dppf), and K₂CO₃.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas three times.
-
Add degassed 1,4-dioxane and deionized water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Alternative Procedure using Pd(OAc)₂ with a Buchwald Ligand
Materials:
-
This compound (1.0 equiv)
-
Aryl/Heteroaryl halide (1.1 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos or XPhos (4 mol%)
-
K₃PO₄ (2.5 equiv)
-
Anhydrous toluene or 1,4-dioxane
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware, magnetic stirrer, and heating mantle
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd(OAc)₂, the phosphine ligand, and the base to a dry Schlenk flask.
-
Add this compound and the aryl/heteroaryl halide.
-
Seal the flask, remove from the glovebox (if used), and add anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 6-24 hours.
-
Follow steps 6-10 from Protocol 1 for workup and purification.
Mandatory Visualizations
Application Notes and Protocols for 5-(Bpin)pyridin-2-ol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol, also known as 2-hydroxypyridine-5-boronic acid pinacol ester, is a versatile building block in medicinal chemistry. Its structure combines a pyridin-2-ol moiety with a boronic acid pinacol ester. The pyridin-2-ol (or its tautomeric form, 2-pyridone) scaffold is a privileged structure in drug discovery, known for its ability to engage in various biological interactions. The boronic acid pinacol ester functionality makes it an ideal substrate for Suzuki-Miyaura cross-coupling reactions, a powerful tool for carbon-carbon bond formation. This allows for the efficient synthesis of diverse biaryl and heteroaryl compounds, which are common motifs in biologically active molecules.
Key Applications in Medicinal Chemistry
The primary application of 5-(Bpin)pyridin-2-ol is in the synthesis of substituted pyridin-2-ol derivatives through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This enables the introduction of various aryl and heteroaryl substituents at the 5-position of the pyridin-2-ol ring, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs. A notable application is in the development of kinase inhibitors, particularly targeting the Transforming Growth Factor-β (TGF-β) signaling pathway.
Case Study: Synthesis of TGF-β Receptor I (ALK5) Kinase Inhibitors
A series of 5-(pyridin-2-yl)thiazoles have been synthesized and evaluated as inhibitors of the TGF-β type I receptor kinase (ALK5). The TGF-β signaling pathway plays a crucial role in cellular processes like growth, differentiation, and apoptosis, and its dysregulation is implicated in diseases such as cancer and fibrosis.
TGF-β Signaling Pathway and Inhibition
The binding of TGF-β to its type II receptor (TGF-βRII) induces the recruitment and phosphorylation of the type I receptor (TGF-βRI or ALK5). Activated ALK5 then phosphorylates downstream signaling molecules, SMAD2 and SMAD3. These phosphorylated SMADs form a complex with SMAD4, which translocates to the nucleus and regulates the transcription of target genes. Small molecule inhibitors that target the ATP-binding site of ALK5 can block this signaling cascade.
Experimental Protocols
Synthesis of this compound
This building block can be synthesized from 5-bromopyridin-2-ol via a palladium-catalyzed Miyaura borylation reaction.
Reaction Scheme:
Materials:
-
5-Bromopyridin-2-ol
-
Bis(pinacolato)diboron (B₂pin₂)
-
Potassium acetate (KOAc)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
1,4-Dioxane (anhydrous)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromopyridin-2-ol (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (3.0 equiv).
-
Add anhydrous 1,4-dioxane to the flask.
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Add Pd(dppf)Cl₂ (0.03 equiv) to the reaction mixture.
-
Heat the reaction mixture at 80-90 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of 5-(Bpin)pyridin-2-ol with a generic (hetero)aryl bromide.
Reaction Workflow:
Materials:
-
This compound (1.0 equiv)
-
(Hetero)aryl bromide (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
Procedure:
-
In a reaction vessel, combine 5-(Bpin)pyridin-2-ol, the (hetero)aryl bromide, and potassium carbonate.
-
Add the 1,4-dioxane and water solvent mixture.
-
Degas the reaction mixture by bubbling argon through it for 15-20 minutes.
-
Add the palladium catalyst to the mixture.
-
Heat the reaction to 80-100 °C with stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Quantitative Data
The following table summarizes the inhibitory activity of synthesized 5-(pyridin-2-yl)thiazole derivatives against ALK5 kinase. The synthesis of these compounds can be achieved through a Suzuki-Miyaura coupling reaction involving a pyridinyl boronic acid derivative like 5-(Bpin)pyridin-2-ol.
| Compound ID | R Group on Pyridine | ALK5 Inhibition at 0.1 µM (%)[1] |
| 15i | 6-methyl | >95% |
| 15k | 6-ethyl | >95% |
Data is illustrative of the potential for compounds derived from pyridinyl boronic acids to exhibit potent biological activity.
Conclusion
5-(Bpin)pyridin-2-ol is a valuable and versatile building block for medicinal chemists. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient synthesis of libraries of substituted pyridin-2-ol derivatives. As demonstrated in the case of TGF-β receptor kinase inhibitors, this approach can lead to the discovery of potent and selective modulators of important biological pathways, providing a strong foundation for the development of novel therapeutics.
References
Application of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol in Kinase Inhibitor Synthesis
Keywords: Kinase inhibitor, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol, Suzuki-Miyaura coupling, Drug discovery, Cancer therapy, VEGFR-2, c-Met
Abstract
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors. The 2-hydroxypyridine moiety is a critical pharmacophore in a variety of kinase inhibitors, known to form key interactions within the ATP-binding site of numerous kinases. The title compound serves as a versatile building block, enabling the introduction of this important functional group through Suzuki-Miyaura cross-coupling reactions. This methodology is a cornerstone in modern medicinal chemistry for the construction of carbon-carbon bonds in complex molecules.[1] This document will detail a representative synthetic protocol, present key biological data of resulting inhibitors, and illustrate the relevant kinase signaling pathways.
Introduction
Protein kinases are a large family of enzymes that play a crucial role in regulating a myriad of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[2][3] Aberrant kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[2][4] Small molecule kinase inhibitors have revolutionized cancer treatment, with numerous drugs approved that target specific kinases.[5]
The pyridine and pyridone cores are prevalent scaffolds in the design of kinase inhibitors due to their ability to form hydrogen bonds with the hinge region of the kinase ATP-binding site.[6][7] Specifically, the 2-hydroxypyridine moiety has been identified as a key structural element in potent inhibitors of kinases such as Met and VEGFR-2.[7]
This compound, also known as 2-hydroxypyridine-5-boronic acid pinacol ester, is a key reagent that facilitates the incorporation of the 2-hydroxypyridine pharmacophore into potential drug candidates. Its pinacol boronic ester functionality makes it a stable and effective coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a widely used and robust method for forming C-C bonds in pharmaceutical synthesis.[1][8][9]
This document will provide a detailed protocol for a typical Suzuki-Miyaura coupling reaction using this reagent and discuss the biological significance of the resulting kinase inhibitors, focusing on VEGFR-2 and c-Met as exemplary targets.
Experimental Protocols
General Suzuki-Miyaura Cross-Coupling Protocol
This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide to synthesize a biaryl kinase inhibitor scaffold.
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl halide (e.g., 4-bromopyrrolo[2,1-f][6][10][11]triazine) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 - 0.1 equiv)
-
Base (e.g., Na₂CO₃, K₂CO₃, or Na₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, or toluene/water mixture)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and purification equipment (silica gel for chromatography)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the aryl or heteroaryl halide, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert atmosphere (nitrogen or argon) three times.
-
Add the anhydrous solvent to the flask via syringe. If using a biphasic system like toluene/water, add the appropriate ratio of each solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate (inorganic salts) is present, filter the mixture through a pad of Celite®, washing with an appropriate organic solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the desired biaryl product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The 2-hydroxypyridine moiety, incorporated via the title reagent, is a key feature in numerous potent kinase inhibitors. The following table summarizes the in vitro inhibitory activity (IC₅₀ values) of representative kinase inhibitors containing a pyridine or pyridone scaffold against their target kinases.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line (for cellular activity) | Cellular IC₅₀ (µM) | Reference |
| Compound 1 | Met | 1.8 | GTL-16 (gastric carcinoma) | Potent antiproliferative activity | [7] |
| Compound 2 | Flt-3 | 4 | - | - | [7] |
| Compound 3 | VEGFR-2 | 27 | - | - | [7] |
| Compound 10 | VEGFR-2 | 120 | HepG2 (liver carcinoma) | 4.25 | [6] |
| Compound 8 | VEGFR-2 | 130 | HepG2 (liver carcinoma) | 4.34 | [6] |
| Compound 9 | VEGFR-2 | 130 | HepG2 (liver carcinoma) | 4.68 | [6] |
| Compound 5a | c-Met | 4.27 | HepG-2 (liver carcinoma) | 3.42 | [12] |
| Compound 5b | c-Met | 7.95 | HepG-2 (liver carcinoma) | 3.56 | [12] |
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of kinase inhibitors using Suzuki-Miyaura coupling.
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
c-Met Signaling Pathway
Caption: Overview of the c-Met signaling pathway and its inhibition.
Conclusion
This compound is a highly valuable and versatile reagent in the synthesis of kinase inhibitors. Its utility in the robust and widely applicable Suzuki-Miyaura cross-coupling reaction allows for the efficient incorporation of the critical 2-hydroxypyridine pharmacophore. The resulting compounds have demonstrated potent inhibition of key oncogenic kinases such as VEGFR-2 and c-Met, highlighting the importance of this building block in the development of targeted cancer therapies. The protocols and data presented herein provide a foundational guide for researchers in the field of drug discovery and medicinal chemistry for the application of this reagent in the synthesis of novel kinase inhibitors.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting kinase signaling pathways with constrained peptide scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting RTK Signaling Pathways in Cancer [mdpi.com]
- 5. Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery [mdpi.com]
- 6. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 11. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of 5-(Bpin)pyridin-2-ol with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridin-2-ol moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds. The functionalization of this core structure is crucial for the development of new therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds. This document provides detailed protocols for the palladium-catalyzed Suzuki-Miyaura coupling of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol (5-(Bpin)pyridin-2-ol) with various aryl bromides and chlorides. This reaction enables the synthesis of 5-aryl-pyridin-2-ols, which are valuable intermediates in drug discovery programs.
The key challenge in the Suzuki-Miyaura coupling of 2-pyridyl boronic acid derivatives lies in their propensity for protodeboronation and the relatively slow rate of transmetalation. The protocols outlined below are designed to address these challenges by employing optimized catalyst systems, bases, and reaction conditions to achieve efficient coupling.
Reaction Scheme
The general reaction involves the coupling of 5-(Bpin)pyridin-2-ol with an aryl halide (Ar-X, where X = Br or Cl) in the presence of a palladium catalyst, a base, and a suitable solvent system to yield the corresponding 5-aryl-pyridin-2-ol.
Caption: General scheme for the Suzuki-Miyaura coupling of 5-(Bpin)pyridin-2-ol with aryl halides.
Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of 5-(Bpin)pyridin-2-ol with aryl bromides and chlorides. Optimization may be necessary for specific substrates.
Protocol 1: Coupling with Aryl Bromides
This protocol is suitable for a wide range of electron-rich, electron-poor, and sterically hindered aryl bromides.
Materials:
-
5-(Bpin)pyridin-2-ol (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask, add 5-(Bpin)pyridin-2-ol, the aryl bromide, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe. The final concentration of the limiting reagent should be between 0.1 M and 0.2 M.
-
Stir the reaction mixture vigorously and heat to 80-100 °C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS). Reactions are typically complete within 2-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Coupling with Aryl Chlorides
The coupling of aryl chlorides is generally more challenging and often requires a more active catalyst system.
Materials:
-
5-(Bpin)pyridin-2-ol (1.2 equiv)
-
Aryl chloride (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) or 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.5 equiv)
-
Anhydrous toluene or 1,4-dioxane
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd(OAc)₂ and the phosphine ligand to a dry Schlenk flask.
-
Add the anhydrous solvent and stir for 10-15 minutes to allow for pre-formation of the active catalyst.
-
Add 5-(Bpin)pyridin-2-ol, the aryl chloride, and K₃PO₄ to the flask.
-
Seal the flask and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. These reactions may require longer reaction times (12-24 hours).
-
Follow the workup and purification procedure as described in Protocol 1.
Data Presentation
The following tables summarize representative yields for the Suzuki-Miyaura coupling of pyridin-2-ol boronic esters with various aryl halides, based on analogous reactions reported in the literature.
Table 1: Reaction of 5-(Bpin)pyridin-2-ol with Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 4 | 85 |
| 2 | 4-Bromoanisole | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 4 | 88 |
| 3 | 4-Bromobenzonitrile | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | 6 | 75 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | 6 | 72 |
| 5 | 2-Bromopyridine | Pd(dppf)Cl₂ (5) | K₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 100 | 12 | 65 |
| 6 | 3-Bromothiophene | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 5 | 80 |
Table 2: Reaction of 5-(Bpin)pyridin-2-ol with Aryl Chlorides
| Entry | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.5) | Toluene | 110 | 18 | 78 |
| 2 | 4-Chloroanisole | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.5) | Dioxane | 110 | 16 | 81 |
| 3 | 4-Chlorobenzonitrile | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.5) | Dioxane | 120 | 24 | 60 |
| 4 | 1-Chloro-4-(trifluoromethyl)benzene | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.5) | Toluene | 120 | 24 | 55 |
| 5 | 2-Chloropyridine | Pd(OAc)₂ (4) | XPhos (8) | K₃PO₄ (3.0) | Dioxane | 120 | 24 | 45 |
| 6 | 3-Chlorothiophene | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.5) | Toluene | 110 | 18 | 70 |
Experimental Workflow
A typical workflow for setting up and performing the Suzuki-Miyaura coupling reaction is depicted below.
Caption: Standard workflow for the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for Cross-Coupling Reactions with 2-Hydroxypyridine-5-boronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides a detailed experimental setup and protocol for the cross-coupling of 2-hydroxypyridine-5-boronic acid pinacol ester with various aryl and heteroaryl halides. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecules, including pharmaceuticals and functional materials. The protocols provided herein are based on established methodologies for similar pyridine-based boronic esters and offer a robust starting point for reaction optimization.
Core Concepts: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (in this case, 2-hydroxypyridine-5-boronic acid pinacol ester) with an organohalide. The catalytic cycle, illustrated below, consists of three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to form the desired product and regenerate the catalyst.
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Experimental Protocols
The following protocols are generalized based on successful cross-coupling reactions of similar pyridine boronic acid pinacol esters.[1][2] Optimization of the reaction conditions, including catalyst, ligand, base, and solvent, may be necessary for specific substrates.
General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
2-Hydroxypyridine-5-boronic acid pinacol ester
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃)
-
Ligand (if required, e.g., XPhos, SPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃, Na₂CO₃)
-
Anhydrous solvent (e.g., dioxane, THF, DMF, toluene)
-
Degassing equipment (e.g., nitrogen or argon line)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
Protocol:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere (nitrogen or argon), add the aryl or heteroaryl halide (1.0 equiv), 2-hydroxypyridine-5-boronic acid pinacol ester (1.2-1.5 equiv), palladium catalyst (1-5 mol%), ligand (if necessary, 2-10 mol%), and base (2.0-3.0 equiv).
-
Solvent Addition: Add the anhydrous solvent to the reaction vessel. The concentration is typically in the range of 0.1-0.5 M with respect to the limiting reagent.
-
Degassing: Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes, or by subjecting it to several freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
Data Presentation
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura cross-coupling of various pyridine-based boronic acid pinacol esters with aryl halides, which can serve as a starting point for optimizing the reaction with 2-hydroxypyridine-5-boronic acid pinacol ester.
| Entry | Aryl Halide | Boronic Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | 2-Pyridineboronic acid pinacol ester | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (3) | Dioxane | 100 | 12 | 85 | [3] |
| 2 | 1-Bromo-4-tert-butylbenzene | 2-Thiopheneboronic acid pinacol ester | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ (3) | Dioxane/H₂O (4:1) | 100 | 16 | 75 | [1] |
| 3 | 4-Chlorotoluene | 3-Pyridineboronic acid pinacol ester | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 110 | 18 | 92 | General Protocol |
| 4 | 1-Iodonaphthalene | 2-Furylboronic acid pinacol ester | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DMF | 90 | 8 | 88 | General Protocol |
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the reaction temperature, changing the solvent, or screening different palladium catalysts and ligands. The choice of base can also significantly impact the reaction outcome.
-
Decomposition of Boronic Ester: 2-Hydroxypyridine derivatives can be sensitive to certain reaction conditions. If decomposition is observed, a milder base or lower reaction temperature may be necessary. The use of anhydrous and degassed solvents is crucial to prevent protodeboronation.[4]
-
Homocoupling: The formation of biaryl products from the homocoupling of the boronic ester can be an issue. This can often be minimized by ensuring the reaction is performed under strictly anaerobic conditions and by using the appropriate catalyst system.
Safety Precautions
-
Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The Suzuki-Miyaura cross-coupling of 2-hydroxypyridine-5-boronic acid pinacol ester is a valuable transformation for the synthesis of a wide range of functionalized biaryl compounds. The protocols and data presented in this application note provide a solid foundation for researchers to successfully employ this versatile building block in their synthetic endeavors. Further optimization of the reaction conditions for specific substrates is encouraged to achieve the best possible results.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Large-Scale Synthesis and Coupling of 5-(Bpin)pyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol, commonly referred to as 5-(Bpin)pyridin-2-ol, is a versatile building block in medicinal chemistry and materials science. Its pyridine-2-ol core is a prevalent motif in numerous biologically active compounds, while the boronic acid pinacol ester (Bpin) functionality allows for facile carbon-carbon and carbon-heteroatom bond formation through palladium-catalyzed cross-coupling reactions. This document provides detailed application notes and protocols for the large-scale synthesis of 5-(Bpin)pyridin-2-ol and its subsequent use in Suzuki-Miyaura and Buchwald-Hartwig coupling reactions, which are instrumental in the synthesis of biaryl and N-aryl pyridine scaffolds.
The protocols outlined below are designed to be scalable and robust, addressing common challenges encountered in process development, such as purification of boronate esters and ensuring complete reaction conversion.
Large-Scale Synthesis of 5-(Bpin)pyridin-2-ol via Miyaura Borylation
The most common and scalable method for the synthesis of aryl boronate esters is the Miyaura borylation, which involves the palladium-catalyzed cross-coupling of an aryl halide with a diboron reagent. For the preparation of 5-(Bpin)pyridin-2-ol, the starting material is typically 5-bromopyridin-2-ol. To prevent side reactions with the hydroxyl group, it is often protected prior to the borylation reaction.
Experimental Protocol: Kilogram-Scale Synthesis of 5-(Bpin)pyridin-2-ol
This protocol details a two-step process: 1) protection of the hydroxyl group of 5-bromopyridin-2-ol, and 2) the Miyaura borylation reaction.
Step 1: Protection of 5-bromopyridin-2-ol (Example with Methoxymethyl ether - MOM protection)
-
Materials:
-
5-Bromopyridin-2-ol (1.0 kg, 5.75 mol)
-
Diisopropylethylamine (DIPEA) (1.5 L, 8.62 mol, 1.5 equiv)
-
Chloromethyl methyl ether (MOM-Cl) (0.52 L, 6.89 mol, 1.2 equiv)
-
Dichloromethane (DCM) (10 L)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a 20 L reactor, add 5-bromopyridin-2-ol and dichloromethane.
-
Cool the mixture to 0 °C with an ice bath.
-
Slowly add DIPEA to the stirred suspension.
-
Add MOM-Cl dropwise over 1 hour, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution (5 L).
-
Separate the organic layer and wash with brine (2 x 3 L).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the protected intermediate.
-
Step 2: Miyaura Borylation
-
Materials:
-
5-Bromo-2-(methoxymethoxy)pyridine (from Step 1)
-
Bis(pinacolato)diboron (B₂pin₂) (1.6 kg, 6.30 mol, 1.1 equiv)
-
Potassium acetate (KOAc) (1.7 kg, 17.3 mol, 3.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (42 g, 0.057 mol, 1 mol%)
-
1,4-Dioxane (12 L)
-
Water
-
Ethyl acetate
-
Hexanes
-
-
Procedure:
-
In a 20 L reactor under an inert atmosphere (nitrogen or argon), combine the protected 5-bromopyridin-2-ol, bis(pinacolato)diboron, potassium acetate, and Pd(dppf)Cl₂.
-
Add degassed 1,4-dioxane.
-
Heat the mixture to 80-90 °C and stir for 8-12 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (8 L) and wash with water (2 x 4 L) and brine (4 L).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes or by silica gel chromatography to afford 5-(Bpin)pyridin-2-ol (after deprotection if necessary). For large-scale purification of boronate esters, which can be challenging due to their sensitivity to silica gel, impregnation of the silica gel with boric acid can suppress decomposition.[1]
-
Diagram of the Synthesis Workflow
Caption: Workflow for the large-scale synthesis of 5-(Bpin)pyridin-2-ol.
Large-Scale Coupling Reactions with 5-(Bpin)pyridin-2-ol
Suzuki-Miyaura Coupling: Synthesis of Biaryl Pyridinols
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds and is widely used in the pharmaceutical industry for the synthesis of biaryl compounds.[2]
Experimental Protocol: Kilogram-Scale Suzuki-Miyaura Coupling
-
Materials:
-
5-(Bpin)pyridin-2-ol (1.0 kg, 4.52 mol)
-
Aryl halide (e.g., 4-bromotoluene) (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (52 g, 0.045 mol, 1 mol%) or a more active pre-catalyst for challenging substrates.
-
Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane or Toluene (10 L)
-
Water (2.5 L)
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
In a 20 L reactor under an inert atmosphere, dissolve 5-(Bpin)pyridin-2-ol and the aryl halide in the chosen solvent.
-
Add the aqueous base solution.
-
Add the palladium catalyst.
-
Heat the mixture to 80-100 °C and stir vigorously for 6-12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate (10 L) and water (5 L).
-
Separate the layers and wash the organic layer with brine (2 x 5 L).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
-
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(PPh₃)₄ (1) | K₂CO₃ | Toluene/H₂O | 90 | 8 | 92 |
| 2 | 3-Chloroanisole | Pd(dppf)Cl₂ (2) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | 85 |
| 3 | 2-Bromopyridine | Pd(OAc)₂/SPhos (1.5) | Cs₂CO₃ | Toluene/H₂O | 95 | 10 | 88 |
Diagram of the Suzuki-Miyaura Coupling Signaling Pathway
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Synthesis of N-Aryl Pyridinols
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds, enabling the synthesis of a wide range of arylamines.[3]
Experimental Protocol: Kilogram-Scale Buchwald-Hartwig Amination
-
Materials:
-
Aryl halide (1.0 kg, e.g., 4-chloroaniline)
-
5-(Bpin)pyridin-2-ol (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
A suitable phosphine ligand (e.g., XPhos, SPhos, or RuPhos) (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5-2.0 equiv)
-
Toluene or 1,4-Dioxane (10 L)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
-
Procedure:
-
In a 20 L reactor under an inert atmosphere, add the aryl halide, 5-(Bpin)pyridin-2-ol, and the base.
-
Add the solvent.
-
In a separate flask, prepare the catalyst pre-complex by dissolving Pd₂(dba)₃ and the phosphine ligand in a small amount of the reaction solvent.
-
Add the catalyst solution to the reactor.
-
Heat the reaction mixture to 90-110 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Dilute with ethyl acetate and separate the layers.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
-
Data Presentation: Buchwald-Hartwig Amination
| Entry | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃/XPhos (1/2) | NaOtBu | Toluene | 100 | 18 | 90 |
| 2 | 4-Methoxyaniline | Pd(OAc)₂/RuPhos (2/4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 87 |
| 3 | Indole | Pd₂(dba)₃/DavePhos (1.5/3) | K₃PO₄ | Toluene | 105 | 20 | 82 |
Diagram of the Buchwald-Hartwig Amination Logical Relationship
Caption: Key components for a successful Buchwald-Hartwig amination.
Conclusion
The protocols described provide a robust framework for the large-scale synthesis of 5-(Bpin)pyridin-2-ol and its subsequent application in Suzuki-Miyaura and Buchwald-Hartwig coupling reactions. Careful optimization of reaction parameters, including catalyst selection, base, solvent, and temperature, is crucial for achieving high yields and purity on an industrial scale. The provided data tables and diagrams offer a clear overview of the reaction conditions and workflows, serving as a valuable resource for researchers and professionals in drug development and chemical synthesis.
References
Troubleshooting & Optimization
troubleshooting low yield in Suzuki coupling with 5-(Bpin)pyridin-2-ol
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 5-(Bpin)pyridin-2-ol. This resource provides researchers, scientists, and drug development professionals with targeted guidance to overcome common challenges and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a low yield in my Suzuki coupling with 5-(Bpin)pyridin-2-ol?
Low yields are a frequent issue and can be attributed to several factors. The primary culprits often include catalyst deactivation, suboptimal reaction conditions, or the inherent properties of the coupling partners. The pyridine nitrogen in your substrate can coordinate to the palladium catalyst, leading to its inactivation.[1] Additionally, the presence of the hydroxyl group can lead to tautomerization, potentially affecting the electronic properties and reactivity of the molecule.
Q2: What are the most common side reactions, and how can they be minimized?
The two most prevalent side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic ester with a hydrogen atom. It is often promoted by the presence of water and certain bases.[2] Using anhydrous solvents and carefully selecting the base can mitigate this issue.[1] Switching from a boronic acid to a pinacol ester (like the one you are using) or a trifluoroborate salt can also reduce the likelihood of this side reaction.[2]
-
Homocoupling: This is the self-coupling of the boronic ester to form a bipyridine byproduct. The presence of oxygen can promote this side reaction.[1][2] Thoroughly degassing the reaction mixture and using a pre-activated Pd(0) source or an efficient precatalyst system can minimize homocoupling.[2]
Q3: How does the tautomerism of 5-(Bpin)pyridin-2-ol affect the reaction?
5-(Bpin)pyridin-2-ol can exist in equilibrium with its pyridone tautomer. The position of this equilibrium is influenced by the solvent's polarity.[3] This tautomerism can affect the electronic properties of the pyridine ring, potentially influencing the rate of transmetalation, a key step in the catalytic cycle. It is crucial to consider the solvent system's impact on this equilibrium when optimizing your reaction.
Q4: Which palladium catalyst and ligand combination is best for this type of coupling?
Standard catalysts like Pd(PPh₃)₄ can be effective, but for challenging couplings involving pyridines, more specialized systems are often required. Catalyst systems employing bulky, electron-rich phosphine ligands, such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos), are highly recommended.[1][2][4] These ligands help to stabilize the active palladium species and prevent inhibition by the pyridine nitrogen.[1][2] N-heterocyclic carbene (NHC) ligands can also be a good alternative.[2]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Catalyst Inactivation | The lone pair of electrons on the pyridine nitrogen can poison the palladium catalyst.[1] Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or consider using a higher catalyst loading (e.g., increase from 3 mol% to 5 mol%).[1] |
| Poor Transmetalation | The electronic properties of the pyridin-2-ol moiety might slow down the transmetalation step. Optimize the base and solvent system. Stronger bases like K₃PO₄ or weaker ones like KF can be effective depending on the specific substrates.[1] The addition of a small amount of water may be necessary when using anhydrous K₃PO₄.[1][5] |
| Suboptimal Temperature | The reaction may require higher temperatures to proceed efficiently. Increase the reaction temperature, but be mindful of potential increases in side reactions.[2][6][7] |
| Protodeboronation | The boronic ester is being cleaved before it can couple. Use anhydrous solvents and consider bases like Cs₂CO₃ or KF.[1][8] |
Problem 2: Presence of Significant Byproducts
| Observed Byproduct | Possible Cause | Suggested Solution |
| Homocoupling Product | Oxygen in the reaction mixture is promoting the self-coupling of the boronic ester.[1] | Ensure the reaction mixture is thoroughly degassed by bubbling with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[5] Use a Pd(0) source or an efficient precatalyst to minimize the presence of Pd(II) species that can promote homocoupling.[2] |
| Dehalogenated Starting Material | The aryl halide is being reduced instead of coupling. | Optimize the reaction conditions, particularly the base and temperature, to favor cross-coupling over dehalogenation.[1] |
| Unidentified Impurities | Complex side reactions may be occurring. | Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and consider lowering the reaction temperature to improve selectivity.[2][6] |
Experimental Protocols
General Protocol for Suzuki Coupling with 5-(Bpin)pyridin-2-ol
This is a generalized procedure and should be optimized for your specific aryl halide.
-
Reaction Setup: To a dry Schlenk flask, add 5-(Bpin)pyridin-2-ol (1.0 eq.), the aryl halide (1.2 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), and the phosphine ligand (e.g., SPhos, 5.5 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this process three times.
-
Reagent Addition: Add the base (e.g., K₃PO₄, 3.0 eq.) and the anhydrous solvent (e.g., dioxane or toluene).
-
Degassing: Degas the reaction mixture by bubbling with argon for 15-20 minutes or by performing three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualized Workflows and Decision Trees
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Tautomeric pyridines. Part XV. Pyridone–hydroxypyridine equilibria in solvents of differing polarity - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
Technical Support Center: Preventing Protodeboronation of Pyridinyl Boronic Esters
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protodeboronation of pyridinyl boronic esters during chemical reactions, particularly Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem with pyridinyl boronic esters?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid or ester is cleaved and replaced by a carbon-hydrogen bond.[1] This leads to the formation of a simple pyridine byproduct instead of the desired coupled product, ultimately reducing the reaction yield. Pyridinyl boronic acids and their esters, especially 2-pyridyl derivatives, are particularly susceptible to this reaction due to the electronic properties of the pyridine ring, which can facilitate the cleavage of the C-B bond, often under the basic conditions required for cross-coupling reactions.[1][2]
Q2: I'm observing significant formation of the corresponding pyridine byproduct in my Suzuki-Miyaura reaction. What is the likely cause?
A2: The primary cause is likely the protodeboronation of your pyridinyl boronic ester. This is often accelerated by factors such as high reaction temperatures, the presence of water, and the choice of base. For 2-pyridyl boronic acids, the formation of a reactive zwitterionic intermediate can lead to rapid decomposition.[3]
Q3: Should I use a pyridinyl boronic acid or a pyridinyl boronic ester?
A3: For pyridinyl substrates prone to protodeboronation, it is highly recommended to use a boronic ester derivative, such as a pinacol ester.[1] Boronic esters are generally more stable than their corresponding boronic acids. They can act as a "slow-release" source of the active boronic acid in situ, which keeps the concentration of the unstable free boronic acid low and thus minimizes protodeboronation.[1]
Q4: What are MIDA boronates and organotrifluoroborates, and how do they help prevent protodeboronation?
A4: N-methyliminodiacetic acid (MIDA) boronates and potassium organotrifluoroborates are highly stable, often crystalline, air-stable solids that serve as protected forms of boronic acids.[4][5][6] They provide a very slow and controlled release of the boronic acid under the reaction conditions.[4][7] This "slow-release" strategy is exceptionally effective at minimizing protodeboronation, especially for notoriously unstable substrates like 2-pyridyl boronic acid, leading to higher and more reproducible yields.[4][8]
Q5: How does the choice of catalyst and ligand affect protodeboronation?
A5: A highly active palladium catalyst system that promotes rapid cross-coupling can help the desired reaction outcompete the undesired protodeboronation.[1] Interestingly, while bulky, electron-rich phosphine ligands are often used to facilitate challenging couplings, some studies have shown that they can paradoxically promote palladium-catalyzed protodeboronation.[9][10] Therefore, ligand selection should be carefully considered and optimized for the specific substrates.
Troubleshooting Guide
If you are experiencing low yields and significant protodeboronation of your pyridinyl boronic ester, consider the following troubleshooting steps:
-
Switch to a More Stable Boron Reagent: If you are using a boronic acid, switch to its pinacol ester, MIDA boronate, or organotrifluoroborate derivative. This is the most effective strategy to mitigate protodeboronation.
-
Optimize Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of protodeboronation.[1]
-
Use Anhydrous Conditions: While some water is often necessary for the Suzuki-Miyaura reaction, excessive water can promote protodeboronation. Using anhydrous solvents and reagents can be beneficial.
-
Select a Milder Base: Strong bases can accelerate protodeboronation. Consider using milder bases such as K₃PO₄ or Cs₂CO₃.
-
Choose an Appropriate Catalyst System: Employ a highly active palladium precatalyst and a suitable ligand to accelerate the cross-coupling reaction.
Data Presentation: Comparison of Boron Reagents
The following tables summarize the effectiveness of different boron reagents in Suzuki-Miyaura cross-coupling reactions involving pyridinyl substrates, highlighting the impact on reaction yield.
Table 1: Suzuki-Miyaura Coupling of 2-Pyridyl MIDA Boronate vs. 2-Pyridylboronic Acid with Aryl Chlorides
| Entry | Aryl Chloride | Boron Reagent | Yield (%) |
| 1 | 4-Chloroanisole | 2-Pyridyl MIDA boronate | 85 |
| 2 | 4-Chloroanisole | 2-Pyridylboronic acid | <5 |
| 3 | 4-Chlorotoluene | 2-Pyridyl MIDA boronate | 82 |
| 4 | 4-Chlorotoluene | 2-Pyridylboronic acid | <5 |
| 5 | 2-Chloronaphthalene | 2-Pyridyl MIDA boronate | 91 |
| 6 | 2-Chloronaphthalene | 2-Pyridylboronic acid | 10 |
Data adapted from a comparative study showcasing the superior performance of MIDA boronates.[4]
Table 2: Effect of Boron Reagent on the Yield of 2-Arylpyridines
| Entry | Boron Reagent Type | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Pyridylboronic acid | 1-Bromo-4-butylbenzene | Pd₂(dba)₃ / P(o-tol)₃ | K₃PO₄ | Dioxane | 100 | Low/Inconsistent |
| 2 | 2-Pyridyl pinacol ester | 1-Bromo-4-butylbenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | Moderate |
| 3 | Lithium triisopropyl 2-pyridylboronate | 3,5-bis(trifluoromethyl)bromobenzene | Pd₂(dba)₃ / P(tBu)₃ | KF | Dioxane | 100 | 82 |
| 4 | 2-Pyridyl MIDA boronate | 4-Chloroanisole | Pd(OAc)₂ / SPhos | KOAc | Dioxane | 100 | 85 |
| 5 | Potassium 2-pyridyltrifluoroborate | 4-Iodobenzonitrile | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 80 | 78 |
This table compiles representative data from various sources to illustrate the impact of the boron reagent on yield.[2][11]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Pyridyl MIDA Boronate with an Aryl Chloride
This protocol is adapted from methodologies developed for robust 2-pyridyl couplings.[4]
-
Reagent Preparation: In an oven-dried reaction vessel equipped with a magnetic stir bar, add the 2-pyridyl MIDA boronate (1.2 equiv.), the aryl chloride (1.0 equiv.), Pd(OAc)₂ (2-5 mol%), SPhos (4-10 mol%), Cu(OAc)₂ (1.5 equiv.), and KOAc (2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Additive Addition: Add anhydrous 1,4-dioxane via syringe, followed by diethanolamine (2.0 equiv.).
-
Reaction: Seal the vessel and place it in a preheated oil bath at 100 °C.
-
Monitoring: Stir the reaction mixture for 12-24 hours, monitoring its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling using Potassium Pyridinyltrifluoroborate
This is a general starting point for using organotrifluoroborates.
-
Reagent Preparation: To a reaction flask, add the aryl halide (1.0 equiv.), potassium pyridinyltrifluoroborate (1.5 equiv.), and a base such as Cs₂CO₃ or K₂CO₃ (3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., THF, dioxane, or DME) and water.
-
Reaction: Heat the mixture to the desired temperature (typically 60-100 °C) under an inert atmosphere.
-
Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Once complete, perform a standard aqueous work-up and purify the product by chromatography.
Visualizations
Caption: Competing pathways in a Suzuki-Miyaura reaction.
Caption: Troubleshooting workflow for protodeboronation.
References
- 1. benchchem.com [benchchem.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Organotrifluoroborate - Wikipedia [en.wikipedia.org]
- 6. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Reactions Involving 5-(Bpin)pyridin-2-ol
This guide provides detailed troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 5-(Bpin)pyridin-2-ol, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products I should expect when using 5-(Bpin)pyridin-2-ol in a Suzuki-Miyaura coupling reaction?
A1: The three most prevalent side products are:
-
Protodeboronation Product (Pyridin-2-ol): This is where the pinacol boronic ester group (-Bpin) is replaced by a hydrogen atom. This is a very common issue with heteroaryl boronic acids, especially 2-pyridyl derivatives.[1][2]
-
Homocoupling Product (5,5'-bi(pyridin-2-ol) derivative): This is a symmetrical dimer formed from the coupling of two molecules of the 5-(Bpin)pyridin-2-ol starting material. This side reaction is often promoted by the presence of oxygen or the use of a Pd(II) precatalyst.[3][4]
-
Hydrolysis Product (5-boronopyridin-2-ol): The pinacol ester can hydrolyze to the corresponding boronic acid. While this is a precursor to the active species in the catalytic cycle, uncontrolled or premature hydrolysis can affect reaction kinetics and contribute to protodeboronation.[5][6][7]
Q2: My reaction has a low yield, and I'm mostly recovering my starting aryl halide. What's the likely cause?
A2: This typically points to an issue with the catalyst's activity or the transmetalation step. Key areas to investigate are:
-
Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium center, inhibiting its catalytic activity. This is a well-documented issue known as the "2-pyridyl problem".[8][9] Using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can help shield the palladium and prevent this deactivation.[10]
-
Inefficient Oxidative Addition: If you are using a less reactive aryl chloride, the initial oxidative addition step may be the bottleneck. Consider switching to a more reactive aryl bromide or iodide, or using a more active catalyst system designed for aryl chlorides.[11][12]
-
Base and Solvent Choice: The base is crucial for activating the boronic ester for transmetalation.[13] The solubility of the base (e.g., K₃PO₄) and all reagents is critical. An inappropriate solvent system can lead to a heterogeneous mixture with poor reaction rates.
Q3: My main byproduct is pyridin-2-ol. Why is this happening and how can I prevent it?
A3: You are observing protodeboronation. 2-Pyridylboronic acids and their esters are highly susceptible to this side reaction where the C-B bond is cleaved.[2] The rate of protodeboronation is influenced by several factors, including pH, temperature, and water content.[1][7] To prevent this, you should rigorously exclude water by using anhydrous solvents, use a milder base, and consider a lower reaction temperature if feasible.[14]
Q4: I'm isolating a significant amount of a symmetrical bipyridine dimer. What causes this homocoupling?
A4: Homocoupling is primarily caused by two factors:
-
Presence of Oxygen: Dissolved oxygen in the reaction can oxidize the active Pd(0) catalyst to Pd(II) species, which are known to promote the homocoupling of boronic acids.[3][4][15]
-
Use of Pd(II) Precatalysts: Pd(II) sources like Pd(OAc)₂ can directly react with the boronic ester to cause homocoupling before being reduced to the catalytically active Pd(0).[4] To minimize this, ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen) with thoroughly degassed solvents. Using a Pd(0) source like Pd(PPh₃)₄ can also be beneficial.[4]
Troubleshooting Guides
Guide 1: Minimizing Protodeboronation
Protodeboronation is often the most significant challenge with 2-pyridyl boronic esters. The following table summarizes strategies to mitigate this side reaction.
| Parameter | Recommendation | Rationale |
| Solvent & Reagents | Use anhydrous solvents and reagents. | Water facilitates the protonolysis of the carbon-boron bond.[14] |
| Base Selection | Use a weaker, non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃, KF). | Strong, aqueous bases can accelerate protodeboronation. The choice of base is critical and often substrate-dependent.[1][2] |
| Reaction Temperature | Lower the temperature. | Higher temperatures increase the rate of the protodeboronation side reaction.[1] A balance must be struck to ensure the desired coupling still proceeds at a reasonable rate. |
| Catalyst System | Use a highly active catalyst/ligand system (e.g., Buchwald ligands). | A more active catalyst will accelerate the desired cross-coupling, allowing it to outcompete the slower protodeboronation pathway.[1] |
| Boronic Ester Form | Use the pinacol ester (Bpin) or other stable derivatives (e.g., MIDA). | Boronic esters are generally more stable to protodeboronation than the corresponding free boronic acids.[1][8] |
Guide 2: Suppressing Homocoupling
The formation of a symmetrical dimer from 5-(Bpin)pyridin-2-ol consumes the starting material and complicates purification.
| Parameter | Recommendation | Rationale |
| Atmosphere | Rigorously degas all solvents and maintain a strict inert (Ar or N₂) atmosphere. | Oxygen promotes the oxidative homocoupling of boronic acids, often via Pd(II) species.[4][15] |
| Palladium Source | Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). | Pd(II) precatalysts (e.g., Pd(OAc)₂) can directly mediate homocoupling before reduction to the active Pd(0) catalyst.[4] |
| Additives | Consider adding a mild reducing agent (e.g., potassium formate). | This can help minimize the concentration of free Pd(II) in the reaction mixture, thereby suppressing the homocoupling pathway.[16] |
| Reaction Setup | Pre-heat the mixture of aryl halide, base, and solvent before adding the catalyst and boronic ester. | This practice can help ensure the catalyst enters a ready-to-react system, potentially minimizing side reactions that occur during catalyst activation.[15] |
Experimental Protocols
General Optimized Protocol for Suzuki-Miyaura Coupling
This protocol incorporates best practices to minimize common side reactions. Note: This is a starting point and may require optimization for specific substrates.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 5-(Bpin)pyridin-2-ol (1.2 - 1.5 equiv), and potassium phosphate (K₃PO₄) (2.0 equiv).
-
Rationale: Using a slight excess of the boronic ester can help drive the reaction to completion. K₃PO₄ is an effective base that often minimizes side reactions.
-
-
Inerting the System:
-
Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Rationale: This is a critical step to remove atmospheric oxygen, which causes homocoupling and catalyst degradation.[4]
-
-
Catalyst and Solvent Addition:
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1 v/v) via syringe. The final concentration should be approximately 0.1 M with respect to the aryl halide.
-
Rationale: Using a Pd(0) source avoids the homocoupling associated with in-situ reduction of Pd(II) precatalysts.[4] The solvent must be thoroughly degassed (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles).
-
-
Reaction Execution:
-
Place the sealed flask in a pre-heated oil bath at 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 8-24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizations
Caption: Reaction pathways in a typical cross-coupling reaction.
Caption: A troubleshooting workflow for optimizing the reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for Products of 5-(Bpin)pyridin-2-ol Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactions involving 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol (5-(Bpin)pyridin-2-ol). The focus is on the purification of reaction products, a critical step that often presents significant challenges.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of products derived from 5-(Bpin)pyridin-2-ol reactions, such as Suzuki-Miyaura cross-coupling.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield After Purification | 1. Product decomposition on silica gel: Boronic esters and acids can be unstable on standard silica gel.[1][2] 2. Ineffective extraction: The product may have partial solubility in the aqueous phase, especially if it is polar. 3. Poor crystallization recovery: The chosen solvent system may not be optimal, or the product may be an oil.[3] | 1. Chromatography: Use boric acid-impregnated silica gel to reduce over-adsorption, or try neutral alumina as the stationary phase.[2][3][4] For highly sensitive products, consider preparative HPLC with a suitable column and mobile phase. 2. Extraction: Minimize the number of aqueous washes. Back-extract the aqueous layers with a more polar organic solvent. 3. Crystallization: Screen a wider range of solvents or solvent mixtures.[3] If the product is an oil, consider converting it to a crystalline salt or derivative. Trituration with a non-polar solvent can also be effective.[3] |
| Significant Formation of Multiple Byproducts | 1. Homocoupling of boronic ester: This side reaction can be promoted by oxygen or certain palladium species.[5] 2. Dehalogenation of the coupling partner: This can occur if the reaction is not efficient.[5] 3. Protodeborylation (hydrolysis) of the starting material: The Bpin group can be cleaved to form the corresponding boronic acid.[6][7] | 1. Reaction Optimization: Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon).[5] 2. Purification Strategy: A combination of techniques may be necessary. An initial acid-base extraction could remove acidic or basic impurities, followed by column chromatography to separate neutral compounds of differing polarities.[8] |
| Impurity Co-elutes with the Product during Column Chromatography | 1. Similar polarity of product and impurity. 2. Tailing of polar compounds on silica gel. [8] | 1. Chromatography Optimization: Try a different solvent system with varying polarity or a different stationary phase (e.g., alumina, C18 reversed-phase).[3][8] 2. Recrystallization: This is a powerful technique for separating compounds with different solubilities.[9] 3. Derivatization: Temporarily converting the product to a derivative with different polarity can facilitate separation. |
| Mass Spectrum Shows a Peak Corresponding to the Boronic Acid | Hydrolysis of the boronic ester (Bpin) group: This can happen during aqueous workup or on silica gel.[6][7] | 1. Minimize contact with water and protic solvents. Use anhydrous solvents for extraction and chromatography where possible. 2. Sorbitol Extraction: Perform an extraction with a sorbitol solution to selectively remove the free boronic acid into the aqueous layer.[10][11] 3. pH-Mediated Extraction: Dissolve the crude mixture in an organic solvent and wash with a weak aqueous base. The deprotonated boronic acid will move to the aqueous layer.[5] |
| Dark Brown or Black Final Product | 1. Formation of palladium black: Indicates catalyst aggregation and decomposition.[5] 2. Product degradation: The hydroxypyridine moiety may be sensitive to high temperatures or oxidation.[5] | 1. Filter through Celite: Before workup, filter the reaction mixture through a pad of Celite to remove precipitated palladium.[5] 2. Reaction Conditions: Keep reaction temperatures as low as feasible and perform the workup promptly after the reaction is complete.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving 5-(Bpin)pyridin-2-ol, particularly in Suzuki-Miyaura coupling?
The most common impurities include:
-
Homocoupling Products: Dimerization of the boronic ester starting material or the coupling partner (e.g., 5,5'-dihydroxy-2,2'-bipyridine).[5]
-
Dehalogenated Starting Material: Loss of the halogen from the aryl halide coupling partner.[5]
-
Protodeborylated Starting Material: Hydrolysis of the carbon-boron bond of 5-(Bpin)pyridin-2-ol to give 5-borono-pyridin-2-ol.[5]
-
Oxidized Boronic Acid Products: Boronic acids can oxidize to form phenols or boronic acid anhydrides (boroxines).[5]
-
Residual Catalyst and Ligands: Trace amounts of the palladium catalyst and phosphine ligands may remain.[5]
Q2: My boronic ester product seems to be sticking to the silica gel column. How can I improve its recovery?
This is a common issue as the Lewis basic sites on silica gel can strongly adsorb boronic esters, and the acidic nature of silica can cause decomposition.[1][4] To mitigate this:
-
Use Boric Acid-Impregnated Silica Gel: This has been shown to be effective in suppressing the over-adsorption of pinacol boronic esters.[2][4]
-
Switch to Neutral Alumina: Alumina is less acidic than silica and can be a good alternative for the chromatography of sensitive boronic esters.[3]
-
Use a less polar eluent system if possible.
Q3: How can I effectively remove unreacted boronic acid or its hydrolyzed byproducts from my desired product?
Several methods can be employed:
-
Aqueous Base Wash: An extraction with a mild aqueous base (e.g., sodium bicarbonate solution) can deprotonate the acidic boronic acid, pulling it into the aqueous layer while leaving the neutral organic product behind.[5][8]
-
Sorbitol Extraction: Boronic acids form a complex with diols like sorbitol. Washing the organic solution of your crude product with an aqueous sorbitol solution can selectively extract the boronic acid.[10][11]
-
Diethanolamine Derivatization: Forming a diethanolamine adduct can cause the boronic acid to precipitate as a crystalline solid, which can be filtered off.[1][10]
-
Scavenger Resins: Silica-based scavengers with diol or amine functionalities can be used to selectively bind and remove boronic acids.[12]
Q4: Is recrystallization a viable purification method for products derived from 5-(Bpin)pyridin-2-ol?
Yes, recrystallization is a very powerful purification technique for solid products, provided a suitable solvent or solvent system can be found.[9] The key is to find a solvent in which the product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain in solution. For pyridine derivatives that are difficult to crystallize, methods like diffusion crystallization (dissolving the compound in a good solvent and allowing a miscible anti-solvent to slowly diffuse in) can be effective.[13]
Experimental Protocols & Methodologies
Protocol 1: Purification via Boric Acid-Impregnated Silica Gel Chromatography
This method is designed to minimize the decomposition and adsorption of boronic ester products on the stationary phase.[2][4]
1. Preparation of Boric Acid-Impregnated Silica Gel:
- Slurry standard silica gel (e.g., 100 g) in a solution of boric acid (e.g., 10 g) in a polar solvent like methanol or acetone (e.g., 500 mL).
- Remove the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.
- Dry the silica gel in an oven at 100-120 °C for several hours to remove any residual solvent.
2. Column Chromatography:
- Dry pack or wet slurry pack a column with the prepared boric acid-impregnated silica gel.
- Dissolve the crude product in a minimal amount of the eluent or a compatible solvent.
- Load the sample onto the column.
- Elute the column with an appropriate solvent system (e.g., hexane/ethyl acetate, dichloromethane/methanol), monitoring fractions by TLC.
- Combine the fractions containing the pure product and concentrate under reduced pressure.
Protocol 2: Removal of Boronic Acid Impurities via Sorbitol Extraction
This protocol is useful for selectively removing boronic acid byproducts from the desired organic product.[10][11]
1. Preparation:
- Prepare a 1 M aqueous solution of sorbitol.
- Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
2. Extraction:
- Transfer the organic solution to a separatory funnel.
- Add an equal volume of the 1 M sorbitol solution.
- Shake the funnel vigorously for 1-2 minutes.
- Allow the layers to separate and drain the aqueous (bottom) layer.
- Repeat the extraction with the sorbitol solution two more times.
- Wash the organic layer with brine to remove residual sorbitol.
- Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
Visualizations
Experimental Workflow: General Purification Strategy
Caption: A generalized workflow for the purification of products from 5-(Bpin)pyridin-2-ol reactions.
Decision Tree: Choosing a Purification Method
Caption: A decision-making diagram to help select an appropriate purification strategy.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. silicycle.com [silicycle.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Suzuki-Miyaura Coupling with 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol in Suzuki-Miyaura cross-coupling reactions. The unique chemical structure of this reagent, featuring both a non-polar pinacol ester and a polar pyridin-2-ol moiety, can present solubility challenges in common reaction solvents.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor solubility for this compound?
A1: The poor solubility of this compound arises from its bifunctional nature. The pyridin-2-ol group is capable of hydrogen bonding and is polar, favoring polar solvents. In contrast, the tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group is bulky and non-polar, favoring non-polar aprotic solvents. This structural dichotomy makes it difficult to find a single solvent that effectively dissolves the molecule. Furthermore, pyridin-2-ol can exist in equilibrium with its tautomer, 2-pyridone, which has different solubility characteristics.
Q2: Which standard solvents are recommended for Suzuki-Miyaura coupling, and how do they perform with this specific reagent?
A2: Common solvents for Suzuki coupling include ethers (dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF, DMAc).[1] For this compound, non-polar solvents like toluene or dioxane alone are often insufficient for complete dissolution, leading to heterogeneous mixtures and potentially lower reaction yields.
Q3: How does the choice of base impact the solubility of the boronic ester?
A3: The base plays a crucial role in the catalytic cycle and can also significantly affect solubility. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) have limited solubility in purely organic solvents.[2] Their dissolution, which is often required for the reaction to proceed efficiently, may necessitate the addition of a polar co-solvent, such as water or an alcohol. The use of a soluble organic base like triethylamine (NEt₃) is another option, though inorganic bases are more common.
Q4: Can increasing the reaction temperature solve the solubility issue?
A4: Yes, increasing the temperature can improve the solubility of the boronic ester. However, this approach should be handled with care. Excessive heat can lead to the degradation of the palladium catalyst or other sensitive reagents in the reaction mixture.[3] It is advisable to increase the temperature incrementally while monitoring the reaction progress and stability of the starting materials.
Q5: Is protodeboronation a risk when using co-solvents like water or alcohols?
A5: Yes, protodeboronation, the cleavage of the C-B bond, is a potential side reaction for all boronic acids and esters.[3] The presence of protic solvents like water or alcohols can facilitate this process, especially at elevated temperatures. While boronic esters are generally more stable than their corresponding boronic acids, the risk is not eliminated.[4] It is crucial to use anhydrous solvents when possible and to minimize reaction times and temperatures.[3] However, for poorly soluble substrates, the benefits of using a protic co-solvent to achieve homogeneity often outweigh the risk of minor protodeboronation.
Troubleshooting Guide for Solubility Issues
Problem: My this compound does not fully dissolve in the reaction solvent, leading to a slurry and poor reaction yield.
This is a common issue due to the compound's conflicting polarity. Below are several strategies to address this problem, ranging from simple adjustments to more comprehensive methodological changes.
Solution 1: Employ a Co-Solvent System
The most effective strategy is often to use a mixture of solvents to accommodate both the polar and non-polar moieties of the molecule.
-
Polar Aprotic Co-Solvents: Adding a small amount of DMF, DMAc, or NMP to a primary solvent like dioxane or toluene can significantly enhance solubility.
-
Protic Co-Solvents: The use of water or an alcohol (e.g., n-butanol, ethanol) is a well-established practice in Suzuki couplings.[1] A small amount of water can help dissolve the inorganic base and the polar pyridin-2-ol group.[5]
Data Presentation: Solvent Systems for Suzuki-Miyaura Coupling
| Primary Solvent | Co-Solvent | Typical Ratio (v/v) | Polarity of Mixture | Notes |
| Dioxane | Water | 4:1 to 10:1 | Moderately Polar | A very common system. Water helps dissolve the inorganic base. Degassing is critical to remove oxygen. |
| Toluene | Ethanol (EtOH) | 4:1 to 10:1 | Moderately Polar | EtOH can improve substrate solubility. The system is effective but requires careful control of conditions to minimize side reactions. |
| THF | Water | 4:1 to 10:1 | Moderately Polar | Similar to dioxane/water but with a lower boiling point. Good for reactions at moderate temperatures. |
| Dioxane | DMF | 10:1 to 20:1 | Polar Aprotic | Useful when water is undesirable due to potential side reactions. DMF is a powerful solvent but can be difficult to remove during workup. |
| Toluene | n-Butanol (n-BuOH) | 4:1 | Moderately Polar | n-Butanol has a high boiling point, allowing for higher reaction temperatures, which can be beneficial for both solubility and reaction rate. |
Solution 2: Optimize the Base and Temperature
-
Base Selection: Consider using a base with better solubility in your chosen solvent system. For instance, cesium carbonate (Cs₂CO₃) is often more soluble in organic solvents than K₂CO₃.
-
Temperature Control: After setting up the reaction at room temperature, gradually increase the heat to between 80-110 °C.[6] Often, the reactants will dissolve as the temperature rises. Monitor by TLC or LC-MS to ensure the starting material is not degrading.
Solution 3: Change the Order of Addition
The order in which reagents are added can sometimes influence solubility. Try adding the solvent to the flask containing all the solid reagents (boronic ester, aryl halide, base, and catalyst) before heating. Stirring the mixture for a few minutes before applying heat may allow for better initial dispersion.
Experimental Protocols
Protocol 1: Small-Scale Solubility Test
Before committing to a large-scale reaction, perform a quick solubility test.
-
Preparation: Add approximately 5-10 mg of this compound to a small vial.
-
Solvent Addition: Add 0.5 mL of your chosen primary solvent (e.g., dioxane).
-
Observation: Observe the solubility at room temperature. Note if the solid dissolves completely, partially, or not at all.
-
Co-Solvent Titration: If solubility is poor, add your chosen co-solvent (e.g., water or DMF) dropwise (approx. 20-50 µL at a time) and vortex or stir. Observe any changes in solubility.
-
Temperature Effect: Gently warm the vial to your intended reaction temperature (e.g., 80 °C) and observe if the solid dissolves.
-
Selection: Choose the solvent system that provides the best solubility without requiring excessive temperatures.
Protocol 2: General Suzuki Coupling Protocol for Poorly Soluble Pyridinol Boronic Esters
This protocol incorporates the use of a co-solvent system for improved solubility.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₂CO₃, 2.0–3.0 equiv).[6]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (argon or nitrogen) for 5-10 minutes.[6]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 1–5 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 5:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[6]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 90–100 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[6]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Experimental workflow for optimizing Suzuki coupling reactions with poorly soluble substrates.
Caption: Troubleshooting logic for addressing poor solubility in Suzuki-Miyaura coupling reactions.
References
effect of base and solvent on 5-(Bpin)pyridin-2-ol reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(Bpin)pyridin-2-ol. The following information addresses common issues related to the influence of bases and solvents on the reactivity of this compound, particularly in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the key reactivity considerations for 5-(Bpin)pyridin-2-ol?
5-(Bpin)pyridin-2-ol is a versatile building block, but its reactivity is influenced by the tautomerism between the pyridin-2-ol and 2-pyridone forms. This compound is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom, leading to N-arylation or O-arylation products, respectively.[1][2] The choice of base and solvent is critical in directing the selectivity of these reactions.[1][3][4] Additionally, the boronic acid pinacol ester (Bpin) group is susceptible to protodeboronation, especially under aqueous basic conditions.[5]
Q2: How do I control N- vs. O-arylation when reacting 5-(Bpin)pyridin-2-ol?
The selectivity between N- and O-arylation is highly dependent on the reaction conditions. Studies on pyridin-2-ones have shown that different bases and solvents can favor one pathway over the other.[1][4]
-
For N-arylation: The use of a bulky, non-nucleophilic organic base in a non-polar aprotic solvent is often preferred. For example, N,N-diethylaniline in fluorobenzene has been shown to selectively produce N-arylated products in high yields with other pyridin-2-ones.[1][4]
-
For O-arylation: A nitrogen-containing heterocyclic base in a chlorinated solvent can promote O-arylation. For instance, using quinoline in chlorobenzene has been demonstrated to favor the formation of O-arylated products.[1][4]
Q3: My Suzuki-Miyaura coupling reaction with 5-(Bpin)pyridin-2-ol is failing or giving low yields. What are the common causes?
Low yields or failure in Suzuki-Miyaura couplings with amino- or hydroxy-substituted pyridines are common.[5] Several factors could be at play:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, leading to its deactivation.[5]
-
Protodeboronation: The Bpin group can be hydrolyzed to the corresponding boronic acid and then to the protodeboronated pyridine. This side reaction is often promoted by aqueous conditions.[5] Using boronic esters like the pinacol ester is generally more stable than using the corresponding boronic acid.[5][6]
-
Inadequate Degassing: Oxygen contamination can lead to catalyst deactivation and homocoupling of the boronic ester.[5][6]
-
Incorrect Base or Solvent: The choice of base and solvent is crucial for an efficient reaction.
Troubleshooting Guide for Suzuki-Miyaura Coupling
This guide provides a systematic approach to diagnosing and resolving common issues encountered during Suzuki-Miyaura coupling reactions with 5-(Bpin)pyridin-2-ol.
Problem 1: Low or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Catalyst Inhibition/Deactivation | 1. Switch Ligand: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) that are effective for heteroaryl couplings. 2. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition.[5] |
| Protodeboronation of Bpin Group | 1. Anhydrous Conditions: Ensure all reagents and solvents are dry. Consider using anhydrous bases like K3PO4. 2. Weaker Base: If compatible with the reaction, a milder base might reduce the rate of protodeboronation.[5] 3. Optimize Reaction Time: Shorter reaction times can minimize this side reaction. |
| Oxygen Contamination | 1. Thorough Degassing: Degas the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for an extended period or by using the freeze-pump-thaw method. |
| Incorrect Base or Solvent | 1. Base Selection: Common bases for Suzuki couplings include K2CO3, K3PO4, and Cs2CO3. The choice can significantly impact the outcome.[7] 2. Solvent Choice: Solvents like dioxane, THF, DMF, and toluene, often with some water, are commonly used.[6] The optimal solvent system depends on the specific substrates and should be screened. |
Problem 2: Formation of Side Products
| Side Product | Identification | Minimization Strategies |
| Homocoupling of Boronic Ester | A dimer of the boronic ester starting material. | 1. Ensure Anaerobic Conditions: Thoroughly degas the reaction mixture.[6] 2. Use a Pd(0) Pre-catalyst: Pd(II) sources can sometimes promote homocoupling during the reduction to Pd(0).[6] |
| Dehalogenation of Coupling Partner | The aryl halide is reduced to the corresponding arene. | 1. Avoid Hydride Sources: Ensure solvents are not a source of hydrides.[5] 2. Optimize Reaction Time: Shorter reaction times may reduce the extent of this side reaction. |
| Protodeboronated Starting Material | Pyridin-2-ol is observed as a byproduct. | 1. Use Anhydrous Conditions: Eliminate water from the reaction.[5] 2. Use Boronic Esters: Pinacol esters are more stable to hydrolysis than boronic acids.[5] |
Quantitative Data Summary
The following tables summarize the effects of base and solvent on related pyridin-2-one and Suzuki-Miyaura reactions. While not specific to 5-(Bpin)pyridin-2-ol, they provide a strong starting point for optimization.
Table 1: Effect of Base and Solvent on N- vs. O-Arylation of Pyridin-2-ones
| Entry | Base | Solvent | N:O Selectivity | Yield (%) |
| 1 | N,N-Diethylaniline | Fluorobenzene | >20:1 | 95 |
| 2 | Quinoline | Chlorobenzene | 1:19 | 93 |
| 3 | Pyridine | Toluene | 1:8 | 68 |
| 4 | 2,6-Lutidine | Toluene | 1:10 | 75 |
Data adapted from studies on phenyl-substituted pyridin-2-ones.[1]
Table 2: Effect of Solvent on a Model Suzuki-Miyaura Coupling Reaction
| Entry | Solvent | Yield (%) |
| 1 | Dioxane/H2O | 95 |
| 2 | Toluene/H2O | 88 |
| 3 | THF/H2O | 85 |
| 4 | DMF | 75 |
| 5 | Acetonitrile | 60 |
Representative data for a typical Suzuki-Miyaura cross-coupling.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 5-(Bpin)pyridin-2-ol
-
Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine 5-(Bpin)pyridin-2-ol (1.0 equiv.), the aryl halide (1.2 equiv.), and the base (e.g., K3PO4, 3.0 equiv.).
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1, 0.1 M).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd(PPh3)4, 2-5 mol%) and ligand (if required).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Catalyst Deactivation in Suzuki Reactions of Pyridyl Boronates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during Suzuki-Miyaura cross-coupling reactions involving pyridyl boronates. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Why are my Suzuki-Miyaura reactions with 2-pyridylboronic acid consistently failing or giving low yields?
A1: Reactions with 2-pyridylboronic acids are notoriously challenging due to two primary issues. First, the Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, forming an inactive complex and effectively "poisoning" it.[1] Second, 2-pyridylboronic acids are often unstable and susceptible to protodeboronation, a process where the boronic acid group is replaced by a hydrogen atom, depleting the reaction of its necessary nucleophile.[1][2][3]
Q2: What is protodeboronation and how can I minimize it?
A2: Protodeboronation is the undesired cleavage of the C-B bond in the boronic acid or ester, where the boron moiety is replaced by a hydrogen atom from a proton source (like water or alcohol) in the reaction mixture.[4] This is a significant side reaction, especially with electron-deficient heteroaryl boronic acids.[4] To minimize it, you can:
-
Use more stable boronate esters like pinacol or MIDA boronates.[3][4]
-
Run the reaction under anhydrous conditions.[4]
-
Optimize the reaction temperature and time, using the lowest effective temperature for the shortest possible duration.[4]
Q3: How can I tell if my catalyst is being poisoned?
A3: Signs of catalyst poisoning include:
-
Reduced reaction rate or a stalled reaction before starting materials are fully consumed.[5]
-
Low or no yield of the desired product.[5]
-
An increase in the formation of side products, such as homocoupling products.[5]
-
A visible change in the reaction mixture's color, such as the formation of a black precipitate (palladium black), which indicates catalyst decomposition.[5]
Q4: What are the best strategies to overcome catalyst poisoning by the pyridine nitrogen?
A4: Several strategies can mitigate catalyst poisoning:
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos can shield the palladium center and prevent strong coordination with the nitrogen heterocycle.[1][4]
-
Use of Precatalysts: Utilizing well-defined palladium precatalysts can ensure the efficient generation of the active catalytic species in the presence of the substrate, minimizing opportunities for deactivation.[4][6]
-
Slow Addition: A slow addition of the nitrogen-containing coupling partner can help maintain a low concentration in the reaction mixture, thereby reducing its inhibitory effect on the catalyst.[4]
Q5: How can I suppress the formation of homocoupling byproducts?
A5: To reduce homocoupling of the boronic acid:
-
Degassing: Thoroughly degassing the reaction mixture to remove dissolved oxygen is critical, as oxygen promotes this side reaction.[4] This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[4]
-
Control of Reaction Conditions: The choice of catalyst, ligand, and base can influence the relative rates of cross-coupling versus homocoupling. Screening different conditions can help identify an optimal system for your specific substrates.[4]
Troubleshooting Guide
This section addresses specific issues researchers may face during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Problem 1: Low to no conversion of starting materials.
-
Possible Cause: Inactive catalyst. If using a Pd(II) source, it may not be effectively reduced to the active Pd(0) species in situ.[7][8]
-
Solution:
-
Possible Cause: Poor solubility of nitrogen-containing heterocycles.[4]
-
Solution:
-
Possible Cause: Substrate reactivity. For example, 2-chloropyridines are significantly less reactive than their 2-bromo or 2-iodo counterparts.[9]
-
Solution:
Problem 2: Significant amount of deborylated pyridine is observed.
Problem 3: The major byproduct is the homocoupling of the boronic acid.
-
Possible Cause: Presence of oxygen in the reaction mixture.[4]
-
Solution:
Data Summary Tables
Table 1: Common Ligands for Suzuki Coupling of Pyridyl Boronates
| Ligand Name | Structure Type | Key Features |
| XPhos | Dialkylbiaryl phosphine | Bulky and electron-rich, effective at preventing catalyst poisoning.[1][4] |
| SPhos | Dialkylbiaryl phosphine | Similar to XPhos, provides good stability and reactivity.[1][4] |
| RuPhos | Dialkylbiaryl phosphine | Another bulky and electron-rich ligand from the Buchwald family.[1] |
| PPh₃ | Triarylphosphine | A standard ligand, but often less effective for challenging pyridyl couplings. |
| dppf | Ferrocenyl phosphine | Can be effective, but may require optimization. |
Table 2: Recommended Starting Conditions for Troubled Reactions
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(0) precatalyst (e.g., XPhos Pd G3) | Ensures efficient formation of the active catalyst.[4][6] |
| Ligand | XPhos or SPhos | Shields the palladium center from the pyridine nitrogen.[1][4] |
| Boron Reagent | Pinacol or MIDA boronate ester | More stable towards protodeboronation than the corresponding boronic acid.[3][4] |
| Base | K₃PO₄ or Cs₂CO₃ | Often effective for challenging couplings, but may require screening.[9] |
| Solvent | Anhydrous 1,4-Dioxane or Toluene | Minimizes protodeboronation and other water-related side reactions.[4] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents catalyst oxidation and boronic acid homocoupling.[4] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Pyridyl Boronate Ester with an Aryl Halide
This is a generalized procedure and should be optimized for specific substrates.
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the pyridyl boronate ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and the ligand (if not using a precatalyst).
-
Reaction Setup: Evacuate and backfill the reaction vessel with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed anhydrous solvent (e.g., 1,4-dioxane or toluene) to the reaction vessel via syringe.
-
Catalyst Introduction: Add the catalyst/ligand to the reaction vessel under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring for 2-24 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Key deactivation pathways in Suzuki reactions of pyridyl boronates.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. benchchem.com [benchchem.com]
workup procedure for removing boron impurities from reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of boron-containing impurities from chemical reactions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the workup procedure to remove boron impurities, particularly residual boronic acids and their derivatives which are common in reactions like the Suzuki-Miyaura coupling.
Issue 1: Incomplete Removal of Boronic Acid with Basic Wash
-
Symptom: After performing a liquid-liquid extraction with an aqueous basic solution (e.g., NaOH, K₂CO₃), analysis of the organic layer (e.g., by NMR, LC-MS) still shows the presence of the boronic acid impurity.
-
Possible Causes & Solutions:
-
Insufficiently Basic Wash: The pH of the aqueous layer may not be high enough to fully deprotonate the boronic acid, rendering it soluble in the aqueous phase.
-
Solution: Increase the concentration of the base. A 1-2 M aqueous NaOH solution is often effective.[1] Ensure thorough mixing of the biphasic system to maximize interfacial contact.
-
-
Product is also Basic: If the desired product has basic functional groups, it may be pulled into the acidic aqueous layer upon neutralization, leading to product loss.
-
Solution: Carefully adjust the pH. After the initial basic wash to remove the boronic acid, the aqueous layer can be acidified and re-extracted to recover any basic product.[1]
-
-
Steric Hindrance: Highly sterically hindered boronic acids may be less accessible for deprotonation and subsequent partitioning into the aqueous layer.
-
Solution: Consider alternative methods such as precipitation with diethanolamine or using a scavenger resin.
-
-
Issue 2: Boronic Acid Impurity Co-elutes with Product during Chromatography
-
Symptom: Boronic acid impurities are difficult to separate from the desired product using standard silica gel column chromatography. This is often due to the high polarity of boronic acids, which can lead to streaking and poor separation.[1][2]
-
Possible Causes & Solutions:
-
Inappropriate Solvent System: The chosen eluent system may not provide sufficient resolution between the product and the boronic acid.
-
Solution: Experiment with different solvent systems. For polar compounds, a mixture of a chlorinated solvent and an alcohol, such as dichloromethane (CH₂Cl₂) and methanol (MeOH) in ratios like 10:1 or 5:1, can be more effective than traditional hexane/ethyl acetate systems.[1]
-
-
Boronic Acid Interaction with Silica Gel: The Lewis acidic nature of the boron atom can lead to strong interactions with the silica gel, causing tailing and making separation difficult.
-
Solution 1: Consider converting the boronic acid to a less polar boronate ester (e.g., pinacol ester) before chromatography. However, this adds an extra step and the protecting group would need to be removed later.
-
Solution 2: An alternative is to use a different stationary phase, such as neutral alumina, which may have different selectivity.[3]
-
-
Issue 3: Formation of Homocoupled Byproducts in Suzuki-Miyaura Coupling
-
Symptom: Significant amounts of homocoupled boronic acid byproduct (e.g., Ar-Ar from Ar-B(OH)₂) are observed in the crude reaction mixture.
-
Possible Causes & Solutions:
-
Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids.[4][5]
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon). All solvents and reagents should be thoroughly degassed prior to use.[4]
-
-
Catalyst Issues: The use of a Pd(II) precatalyst can sometimes lead to homocoupling during its in-situ reduction to the active Pd(0) species.[4]
-
Solution: Consider using a Pd(0) catalyst source directly, such as Pd(PPh₃)₄.[4]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the simplest method to remove an unreacted arylboronic acid from my reaction mixture?
A1: The most straightforward approach is typically a liquid-liquid extraction with an aqueous basic solution.[6] By washing the organic solution of your crude product with a base like 1M NaOH, the acidic boronic acid is converted to its water-soluble boronate salt, which is then extracted into the aqueous layer.[1][4]
Q2: I've tried a basic wash, but I'm still struggling with residual boronic acid. What's a more robust method?
A2: Precipitation with diethanolamine (DEA) is a highly effective method.[5][7] Adding DEA to a solution of the crude product (often in a non-polar solvent like ether) forms a stable, insoluble adduct with the boronic acid, which can then be removed by simple filtration.[2][7]
Q3: Are there any solid-phase methods for removing boronic acid impurities?
A3: Yes, scavenger resins are an excellent option. Resins functionalized with diethanolamine (DEAM) or diol groups can effectively bind to and remove boronic acids from solution.[8][9][10] The crude reaction mixture is stirred with the resin, and the resin-bound impurity is then removed by filtration.
Q4: My boronic acid is unstable and degrades during workup. How can I handle this?
A4: For unstable boronic acids, one strategy is to convert them into a more stable form, such as a diethanolamine (DABO) boronate.[11] These are often crystalline, air-stable solids that can be easily handled and purified, and can sometimes be used directly in subsequent reactions.[5][11]
Q5: How can I remove boronic acid esters, like pinacol esters, after a reaction?
A5: Pinacol esters are generally less polar than boronic acids and can often be removed by standard column chromatography. If co-elution is an issue, you can hydrolyze the ester to the corresponding boronic acid, which can then be removed by one of the methods mentioned above (basic wash, DEA precipitation, or scavenger resin).[7]
Data Presentation: Comparison of Boron Removal Methods
| Method | Principle | Typical Efficiency | Advantages | Disadvantages |
| Liquid-Liquid Extraction (Basic Wash) | Ionization of acidic boronic acid to form a water-soluble boronate salt.[6] | Good to High | Simple, fast, and uses common lab reagents. | Can be inefficient for sterically hindered or very non-polar boronic acids. May lead to product loss if the product is also acidic or basic. |
| Precipitation with Diethanolamine (DEA) | Formation of a stable, insoluble diethanolamine-boronate adduct.[7] | High to Very High | Highly effective, often results in a crystalline solid that is easily removed by filtration.[5] | Requires an additional reagent (DEA) and a filtration step. |
| Scavenger Resins (e.g., DEAM, Diol) | Covalent binding of the boronic acid to a functionalized solid support.[8][10] | High to Very High | High selectivity and simple workup (filtration).[8] | Scavenger resins can be expensive. May require longer reaction times for complete removal. |
| Chromatography | Differential partitioning of the product and impurity between a stationary and mobile phase.[1] | Variable | Can provide very high purity if separation is successful. | Can be time-consuming, use large volumes of solvent, and may not be effective if the product and impurity have similar polarities.[2][3] |
| Esterification and Evaporation | Conversion to a volatile ester (e.g., methyl boronate) followed by removal under reduced pressure.[1] | Good | Effective for certain types of boronic acids. | Requires additional reagents and reaction steps. Not suitable for non-volatile products. |
Experimental Protocols
Protocol 1: Removal of Boronic Acid by Basic Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the solution to a separatory funnel and wash with 1-2 M aqueous NaOH solution.[1] Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat (Optional): Repeat the extraction with the basic solution one or two more times to ensure complete removal of the boronic acid.
-
Washing: Wash the organic layer with water and then with brine to remove any residual base and dissolved water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified product.
Protocol 2: Removal of Boronic Acid by Precipitation with Diethanolamine
-
Dissolution: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent, such as diethyl ether or dichloromethane.[5][7]
-
Addition of DEA: While stirring, add diethanolamine (1.0 - 1.1 equivalents relative to the boronic acid impurity) dropwise to the solution.[7]
-
Precipitation: A white precipitate of the diethanolamine-boronate adduct should form within a few minutes.[7] Continue stirring the slurry for 15-30 minutes to ensure complete precipitation.[5]
-
Isolation: Isolate the precipitate by vacuum filtration, washing the solid with a small amount of cold solvent. The filtrate contains the purified product.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the purified product.
Protocol 3: Removal of Boronic Acid using a Scavenger Resin
-
Resin Selection: Choose a suitable scavenger resin, such as SiliaBond DEAM or SiliaBond Diol.[8][10]
-
Dissolution: Dissolve the crude reaction mixture in a compatible solvent (e.g., THF, DCM, MeOH).[8]
-
Addition of Resin: Add the scavenger resin to the solution (typically 2-3 equivalents relative to the boronic acid impurity).
-
Scavenging: Stir the mixture at room temperature. The required time can vary, so it is advisable to monitor the removal of the boronic acid by a suitable analytical technique (e.g., TLC, LC-MS). A typical duration is 4-16 hours.
-
Filtration: Once the scavenging is complete, filter the mixture to remove the resin.
-
Washing and Concentration: Wash the resin with a small amount of the solvent. Combine the filtrates and concentrate under reduced pressure to obtain the purified product.
Visualizations
Caption: A decision workflow for selecting a suitable method for boron impurity removal.
Caption: Troubleshooting guide for common issues in Suzuki-Miyaura coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. silicycle.com [silicycle.com]
- 9. suprasciences.com [suprasciences.com]
- 10. silicycle.com [silicycle.com]
- 11. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Catalyst Poisoning by Pyridine Nitrogen in Suzuki Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with catalyst poisoning by pyridine nitrogen in Suzuki cross-coupling reactions. The inherent Lewis basicity of the pyridine nitrogen can lead to strong coordination with the palladium catalyst, resulting in the formation of inactive complexes and hindering the catalytic cycle.[1] This guide offers practical solutions and detailed protocols to overcome these obstacles for successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: Why are Suzuki reactions involving pyridine substrates often problematic?
A1: The primary challenge stems from the Lewis basic nitrogen atom in the pyridine ring, which can coordinate strongly to the palladium catalyst. This coordination can "poison" the catalyst by forming stable, inactive complexes that disrupt the catalytic cycle.[1] This issue is particularly pronounced with 2-substituted pyridines due to the proximity of the nitrogen atom to the reaction site, a phenomenon often called the "2-pyridyl problem".[1][2]
Q2: What are the main signs of catalyst poisoning in my reaction?
A2: Common indicators of catalyst poisoning include:
-
Low or no conversion: The starting materials remain largely unreacted.[1]
-
Stalled reaction: The reaction proceeds initially but stops before completion.
-
Formation of palladium black: Agglomeration of the active Pd(0) species into an inactive precipitate, often due to a slow catalytic cycle caused by pyridine inhibition.[1]
-
Inconsistent results: Difficulty in reproducing reaction outcomes.
Q3: How does the position of the halide on the pyridine ring affect the reaction?
A3: The position of the leaving group is critical. 2-Halopyridines are the most challenging substrates due to the strong chelating effect of the adjacent nitrogen atom, which enhances catalyst poisoning. 3- and 4-halopyridines are generally more reactive as the nitrogen is further from the reaction center, reducing its inhibitory effect.[1]
Q4: Are there other common sources of catalyst poisoning besides the pyridine nitrogen?
A4: Yes, impurities in reagents or solvents can also deactivate the catalyst. Common poisons include sulfur compounds, halides, cyanides, and other nitrogen-containing heterocycles.[3] It is crucial to use high-purity reagents and thoroughly degassed solvents.[3]
Troubleshooting Guides
Issue 1: Low or No Product Conversion
Possible Cause: Catalyst poisoning by the pyridine nitrogen is inhibiting the catalytic cycle.
Solutions:
-
Switch to a Bulkier Ligand: Employ sterically hindered and electron-rich phosphine ligands. These ligands can sterically shield the palladium center, promoting faster catalytic turnover that outcompetes the poisoning process.[1][2][3]
-
Increase Reaction Temperature: Carefully raise the temperature in 10-20 °C increments. This can sometimes overcome the activation barrier for the desired catalytic steps. However, monitor for potential substrate or catalyst decomposition.[1]
-
Screen Different Bases: The choice of base can significantly impact the reaction. A range of bases should be evaluated.
-
Use a Palladium Pre-catalyst: Pre-catalysts can provide more consistent results by ensuring the efficient generation of the active catalytic species.[3]
-
Add a Lewis Acid: A Lewis acid like B(OMe)₃ can bind to the pyridine nitrogen, preventing it from coordinating to the palladium catalyst and thereby restoring its activity.[4]
| Ligand Type | Examples | Typical Catalyst Loading | Notes |
| Buchwald Ligands | XPhos, SPhos, RuPhos | 1-4 mol % | Highly effective for challenging couplings due to their steric bulk and electron-rich nature.[1][3] |
| Other Phosphines | P(t-Bu)₃ | 1-4 mol % | A bulky and electron-rich phosphine ligand.[1] |
| Standard Ligands | PPh₃, dppf | 3-5 mol % | May be less effective for pyridine substrates, especially 2-substituted ones.[5][6] |
| Base | Examples | Strength | Notes |
| Carbonates | K₂CO₃, Cs₂CO₃ | Moderate to Strong | Commonly used and effective in many cases.[1] |
| Phosphates | K₃PO₄ | Strong | Often a good choice for challenging couplings.[1][2] |
| Bicarbonates | NaHCO₃, KHCO₃ | Weak | Can be used for sensitive substrates to minimize side reactions like protodeboronation.[7] |
Issue 2: Significant Side Reactions Observed
Possible Cause: Besides catalyst poisoning, other side reactions like protodeboronation or homocoupling may be occurring.
Solutions:
-
Protodeboronation (cleavage of the C-B bond):
-
Homocoupling (coupling of two boronic acids or two aryl halides):
-
Ensure the reaction is performed under a strictly inert atmosphere to exclude oxygen.
-
Thoroughly degas all solvents and reagents.
-
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with 3- or 4-Halopyridines
This protocol is a good starting point for less challenging pyridine substrates.
-
Reagent Preparation: In an oven-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), combine the aryl halide (1.0 equiv.), the pyridylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 3.0 equiv.).[3]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[3]
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, DMF).
-
Reaction: Heat the mixture to 80-100 °C and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.[2][3]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by column chromatography.[3]
Protocol 2: Advanced Protocol for Challenging 2-Halopyridines
This protocol incorporates strategies to overcome significant catalyst poisoning.
-
Catalyst Pre-formation: In a separate oven-dried vial under an inert atmosphere, mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol %) and a bulky phosphine ligand (e.g., XPhos, 2-4 mol %) in a small amount of the reaction solvent.
-
Main Reaction Setup: In the main reaction vessel, combine the 2-halopyridine (1.0 equiv.), the arylboronic acid (1.5 equiv.), and a strong, non-nucleophilic base (e.g., K₃PO₄, 3.0 equiv.).[2]
-
Reaction Assembly: Seal the main vessel, evacuate, and backfill with an inert gas. Add the pre-formed catalyst solution to the main vessel via syringe. Add the remaining degassed solvent.
-
Reaction: Heat the mixture to 100-120 °C and stir for 4-24 hours, monitoring for completion.[2]
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.
Visualizations
Caption: Suzuki catalytic cycle and the catalyst poisoning pathway by pyridine.
Caption: Troubleshooting workflow for Suzuki reactions with pyridine substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. reddit.com [reddit.com]
Validation & Comparative
Navigating the Challenges of 2-Pyridyl Suzuki-Miyaura Coupling: A Comparative Guide to Alternatives for 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl and heteroaryl structures. However, the use of 2-pyridylboronic acid derivatives, such as 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol, is notoriously challenging due to inherent instability and low reactivity. This guide provides an objective comparison of this reagent with superior alternatives, supported by experimental data, to facilitate more efficient and reliable synthetic strategies.
The core issue with 2-pyridylboronic acids and their pinacol esters, often termed the "2-pyridyl problem," stems from their propensity for protodeboronation, a side reaction that cleaves the carbon-boron bond, leading to reduced yields and purification difficulties. The proximity of the nitrogen atom to the boronic acid group is believed to facilitate this decomposition pathway. A survey of reactions at Pfizer highlighted this challenge, revealing that less than 8% of 358 attempted couplings using pyridine-2-boronates resulted in a yield of 20% or more.
This guide explores two primary classes of alternatives that have emerged as more robust and efficient coupling partners: pyridine-2-sulfinates and N-methyliminodiacetic acid (MIDA) boronates. Additionally, a comparison with positional isomers (3- and 4-pyridyl boronic acid derivatives) is provided to illustrate the profound impact of substituent placement on reactivity.
Quantitative Performance Comparison
The following tables summarize the performance of this compound and its alternatives in Suzuki-Miyaura cross-coupling reactions. It is important to note that direct head-to-head comparisons under identical conditions are limited in the literature; therefore, the data is compiled from various studies to illustrate general performance trends.
Table 1: Comparison of 2-Pyridyl Coupling Agents with a Representative Aryl Bromide
| Nucleophilic Partner | Electrophile | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-(pinacol boronate)pyridin-2-ol (analog) | 4-Bromoanisole | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16-24 | Low (<20%) | General observation for 2-pyridyl boronates |
| Sodium Pyridine-2-sulfinate | 1-Bromo-4-(trifluoromethoxy)benzene | Pd(OAc)₂, PCy₃ | K₂CO₃ | 1,4-Dioxane | 150 | 3-18 | 91 | [Willis et al.] |
| 2-Pyridyl MIDA boronate | 4-Chloroanisole | Pd(OAc)₂, SPhos, Cu(OAc)₂ | KOAc | 1,4-Dioxane | 100 | 12-24 | 85 | [Burke et al.] |
Table 2: Comparison of Positional Isomers of Pyridylboronic Acid Pinacol Esters
| Nucleophilic Partner | Electrophile | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Pyridylboronic acid pinacol ester | 4-Bromoanisole | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16-24 | Generally Low | [General Suzuki Protocols] |
| 3-Pyridylboronic acid pinacol ester | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | 8 | High | [General Suzuki Protocols] |
| 4-Pyridylboronic acid pinacol ester | 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | High | [General Suzuki Protocols] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a decision-making workflow for selecting the appropriate coupling partner.
A Comparative Guide to the Reactivity of 5-(Bpin)pyridin-2-ol and 5-bromopyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, pyridin-2-ol scaffolds are invaluable building blocks for the development of novel pharmaceuticals and functional materials. The strategic functionalization of the pyridine ring is crucial for tuning molecular properties. This guide provides an objective comparison of the reactivity of two key intermediates: 5-(Bpin)pyridin-2-ol and 5-bromopyridin-2-ol, with a focus on their performance in widely used cross-coupling reactions.
Introduction to the Contestants
5-(Bpin)pyridin-2-ol features a boronic acid pinacol ester (Bpin) group at the 5-position. This functionality positions it as a key nucleophilic partner in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds. The Bpin group is favored for its stability, ease of handling, and generally good reactivity in a broad range of catalytic systems.
5-bromopyridin-2-ol , conversely, possesses a bromine atom at the 5-position, rendering it an electrophilic partner in numerous cross-coupling reactions. The carbon-bromine bond is a classical reactive handle for palladium-catalyzed transformations such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling.
Reactivity Comparison in Key Cross-Coupling Reactions
The choice between 5-(Bpin)pyridin-2-ol and 5-bromopyridin-2-ol is dictated by the desired bond formation and the overall synthetic strategy. Below, we compare their reactivity in two of the most prevalent cross-coupling methodologies.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. In this context, 5-(Bpin)pyridin-2-ol acts as the organoboron nucleophile, while 5-bromopyridin-2-ol serves as the organohalide electrophile.
Generally, boronic acids are more reactive than their corresponding boronic esters.[1] However, pinacol esters like 5-(Bpin)pyridin-2-ol offer enhanced stability and are widely used.[2] The reactivity of aryl halides in Suzuki coupling typically follows the trend of I > Br > Cl, making 5-bromopyridin-2-ol a very suitable substrate.[2] A potential challenge with both substrates is the coordinating ability of the pyridine nitrogen, which can sometimes inhibit the palladium catalyst.[3]
Table 1: Comparison of Reactivity in Suzuki-Miyaura Coupling
| Feature | 5-(Bpin)pyridin-2-ol | 5-bromopyridin-2-ol |
| Role | Nucleophile (Organoboron) | Electrophile (Organohalide) |
| Coupling Partner | Aryl/Vinyl Halides or Triflates | Aryl/Vinyl Boronic Acids or Esters |
| Relative Reactivity | Generally good, but can be slower than the corresponding boronic acid.[1] Steric hindrance of the pinacol group may slightly decrease reactivity.[4] | High, typical for an aryl bromide. The C-Br bond is readily activated by Pd(0).[5] |
| Key Reaction Step | Transmetalation | Oxidative Addition |
| Common Side Reactions | Protodeboronation, especially under harsh basic conditions.[4] | Homocoupling of the boronic acid/ester partner, reduction (dehalogenation).[3] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. In this reaction, 5-bromopyridin-2-ol serves as the electrophilic partner, reacting with a primary or secondary amine. 5-(Bpin)pyridin-2-ol is generally not a suitable substrate for this transformation.
Table 2: Comparison of Reactivity in Buchwald-Hartwig Amination
| Feature | 5-(Bpin)pyridin-2-ol | 5-bromopyridin-2-ol |
| Role | Not a typical substrate | Electrophile (Organohalide) |
| Coupling Partner | N/A | Primary or Secondary Amines |
| Reactivity | N/A | Good, the C-Br bond is susceptible to oxidative addition by the palladium catalyst.[6] |
| Key Reaction Step | N/A | Oxidative Addition |
| Common Side Reactions | N/A | Hydrodehalogenation, catalyst inhibition by the pyridine nitrogen. |
Experimental Protocols
Below are representative experimental protocols for Suzuki-Miyaura reactions involving both 5-(Bpin)pyridin-2-ol and 5-bromopyridin-2-ol, based on established procedures for similar substrates.[7][8]
General Procedure for Suzuki-Miyaura Coupling of 5-(Bpin)pyridin-2-ol
To a reaction vessel is added 5-(Bpin)pyridin-2-ol (1.0 equiv), the desired aryl or heteroaryl halide (1.1-1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base, for example, K₂CO₃ (2.0 equiv).[8][9] The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water, is added.[8] The reaction mixture is then heated to 80-100 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography.
General Procedure for Suzuki-Miyaura Coupling of 5-bromopyridin-2-ol
In a Schlenk flask, 5-bromopyridin-2-ol (1.0 equiv), the corresponding arylboronic acid or ester (1.1-1.5 equiv), a palladium precatalyst such as Pd(OAc)₂ (0.02 equiv), a suitable ligand (e.g., SPhos, 0.04 equiv), and a base like K₃PO₄ (2.0-3.0 equiv) are combined.[7] The flask is purged with an inert gas. A degassed solvent, such as toluene or 1,4-dioxane, often with a small amount of water, is added via syringe.[3] The mixture is heated to 90-110 °C for several hours until completion. After cooling, the reaction mixture is filtered, and the filtrate is partitioned between water and an organic solvent. The aqueous layer is extracted, and the combined organic extracts are washed with brine, dried, and concentrated. The resulting crude material is purified by flash chromatography to afford the desired biaryl product.
Conclusion
Both 5-(Bpin)pyridin-2-ol and 5-bromopyridin-2-ol are highly valuable and versatile intermediates in organic synthesis. The choice between them is fundamentally a strategic one based on the desired disconnection in a retrosynthetic analysis.
-
5-(Bpin)pyridin-2-ol is the reagent of choice when the pyridine-2-ol moiety is to be introduced as a nucleophile in Suzuki-Miyaura cross-coupling reactions.
-
5-bromopyridin-2-ol is the preferred substrate when the pyridine-2-ol core is to function as an electrophile , enabling a broader range of transformations including Suzuki-Miyaura, Buchwald-Hartwig amination, and other palladium-catalyzed couplings.
Understanding the distinct roles and reactivity profiles of these two compounds allows researchers to design more efficient and robust synthetic routes for the construction of complex molecules in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. benchchem.com [benchchem.com]
- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Navigating the Challenges of Pyridyl Suzuki Coupling: A Comparative Guide to Boronic Acids and Pinacol Esters
For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is a cornerstone for the construction of carbon-carbon bonds. However, the use of heteroaromatic coupling partners, particularly pyridyl boron reagents, presents unique challenges. This guide provides an objective comparison of pyridyl boronic acids and their corresponding pinacol esters, offering insights into their relative performance, stability, and optimal use in Suzuki coupling reactions, supported by experimental data.
The "2-pyridyl problem" in Suzuki couplings is a well-documented hurdle for synthetic chemists.[1] The proximity of the nitrogen atom to the boronic acid moiety can lead to catalyst inhibition and rapid protodeboronation, a decomposition pathway that cleaves the carbon-boron bond, diminishing the yield of the desired coupled product.[1][2] This inherent instability of 2-pyridylboronic acids has spurred the development and use of more stable boron reagents, with pinacol esters being a popular alternative.
The Reactivity-Stability Trade-Off
The fundamental difference between boronic acids and their pinacol esters lies in a trade-off between reactivity and stability. Boronic acids are generally more reactive, which can lead to faster reaction times.[3] This is attributed to the Lewis acidity of the boronic acid, facilitating the crucial transmetalation step in the catalytic cycle.[3] However, this heightened reactivity is coupled with lower stability, making them susceptible to degradation.[3]
Conversely, pinacol esters offer significantly enhanced stability.[4][5] They are often crystalline solids that are easier to handle, purify via chromatography, and store for extended periods.[3] This stability comes at the cost of generally lower reaction rates compared to the parent boronic acid.[3] It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions typical of Suzuki reactions, although direct transmetalation from the ester is also possible.[3]
Performance in Pyridyl Suzuki Coupling: A Data-Driven Comparison
While a direct, side-by-side comparison under identical conditions is not always available in the literature, a synthesis of published data provides valuable insights into the performance of pyridyl boronic acids and pinacol esters.
| Coupling Partner 1 | Coupling Partner 2 | Boron Reagent | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,6-Dichloropyridine | Heptyl pinacol boronate ester | Pinacol Ester | Pd₂(dba)₃ / FcPPh₂ | K₃PO₄ | Dioxane/H₂O (2:1) | 100 | 18 | 74 | [6] |
| Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid | Boronic Acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 100 | - | ~75 | [7][8] |
| Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid pinacol ester | Pinacol Ester | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O (4:1) | 100 | - | ~60 | [7][8] |
| 4-Bromotoluene | 2-Pyridyl-N-phenyldiethanolamine boronate | Boronate Ester | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 16 | 95 | [9] |
| Aryl Bromide | Lithium triisopropyl 2-pyridylboronate | Borate Salt | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 80 | 12 | 74-82 | [2] |
*Yields estimated from graphical data in the cited papers.
The data illustrates that with optimized conditions, both boronic acids and their ester derivatives can be effective in pyridyl Suzuki couplings. The choice of catalyst, ligand, and base is crucial for achieving high yields, particularly with the more challenging 2-pyridyl substrates. For instance, the use of copper(I) salts has been shown to facilitate the coupling of electron-deficient 2-heterocyclic boronates, suggesting a role in accelerating the transmetalation step.[10][11]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Polychlorinated Pyridine with an Alkyl Pinacol Boronic Ester[6]
To an oven-dried reaction vessel is added the polychlorinated pyridine (1.0 equiv), alkyl pinacol boronic ester (2.3 equiv), Pd₂(dba)₃ (1 mol %), FcPPh₂ (6 mol %), and K₃PO₄ (6.0 equiv). The vessel is evacuated and backfilled with argon. Dioxane and water (2:1, 0.13 M) are added, and the reaction mixture is heated to 100 °C for 18 hours. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
General Procedure for Suzuki-Miyaura Coupling of Pyridine-2-sulfonyl fluoride with a Hetero(aryl) Boronic Acid or Pinacol Boronate Ester[7][8]
In a capped vial, pyridine-2-sulfonyl fluoride (0.3 mmol), the boronic acid or pinacol boronate ester (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), and Na₃PO₄ (0.9 mmol) are combined. Dioxane (0.8 mL) and water (0.2 mL) are added. The vial is capped and heated. Reaction progress is monitored by an appropriate method (e.g., TLC, LC-MS). After completion, the reaction is worked up and purified. Note that for boronic acids, the reaction can also be run in the absence of water.
Visualizing the Process
To better understand the reaction and decision-making process, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 6. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. escholarship.org [escholarship.org]
Comparative Guide to LC-MS Analysis for Validating Products from 5-(Bpin)pyridin-2-ol
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, particularly those utilizing Suzuki-Miyaura coupling reactions with reagents like 5-(Bpin)pyridin-2-ol, the rigorous validation of reaction products is a critical step. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the analysis of products derived from 5-(Bpin)pyridin-2-ol, offering insights into alternative analytical techniques and detailed experimental protocols.
The analysis of boronic esters such as 5-(Bpin)pyridin-2-ol and their subsequent coupled products presents unique challenges. These compounds can be prone to hydrolysis, and the boronic acid moiety can interact with the stationary phase of the liquid chromatography column. Furthermore, the pyridine nitrogen introduces a basic site that can affect chromatographic behavior. Therefore, careful method selection and optimization are paramount for achieving accurate and reproducible results.
Comparison of Analytical Techniques
While LC-MS is a powerful and widely adopted technique for the analysis of Suzuki coupling reaction products, other methods can also provide valuable information. The following table compares LC-MS with other common analytical techniques for the validation of products from 5-(Bpin)pyridin-2-ol.
| Analytical Technique | Principle | Advantages | Disadvantages | Typical Application |
| LC-MS | Separation by liquid chromatography followed by mass-to-charge ratio detection. | High sensitivity and selectivity; provides molecular weight information; suitable for a wide range of polar and non-polar compounds; can be quantitative.[1][2] | Matrix effects can suppress ionization; isomers may not be distinguished by mass alone. | Primary tool for reaction monitoring, impurity profiling, and quantitative analysis of reaction products. |
| NMR Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. | Provides detailed structural information, enabling unambiguous identification of products and isomers; quantitative.[3] | Lower sensitivity compared to MS; requires higher sample concentrations; complex mixtures can be difficult to interpret. | Definitive structure elucidation of purified products. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | High resolution for volatile and thermally stable compounds.[4] | Not suitable for non-volatile or thermally labile compounds like many Suzuki coupling products and boronic acids without derivatization. | Analysis of volatile starting materials or byproducts. |
| HPLC-UV | Separation by liquid chromatography with detection by UV-Vis absorbance. | Robust and widely available; good for quantitative analysis of chromophoric compounds. | Less selective than MS; co-eluting impurities can interfere with quantification. | Routine purity analysis and quantification of the main product when impurities are well-separated. |
LC-MS Method Performance Comparison
Within the realm of LC-MS, different chromatographic strategies can be employed. Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) are two common approaches for the analysis of pyridine-containing boronic acid derivatives.
| Parameter | Method 1: Reversed-Phase LC-MS | Method 2: HILIC LC-MS |
| Principle | Separation based on hydrophobicity. | Separation based on a compound's polarity and partitioning between a polar stationary phase and a semi-aqueous mobile phase. |
| Primary Application | General-purpose analysis of a broad range of reactants and products with varying polarities. | Ideal for the retention and separation of polar compounds, including the starting material 5-(Bpin)pyridin-2-ol and its corresponding boronic acid. |
| Column | C18, C8 | Amide, Cyano, or bare Silica |
| Mobile Phase | A: Water with 0.1% Formic Acid or 10 mM Ammonium Acetate. B: Acetonitrile or Methanol with 0.1% Formic Acid.[2][5] | A: Acetonitrile with 0.1% Formic Acid or 10 mM Ammonium Acetate. B: Water with 0.1% Formic Acid or 10 mM Ammonium Acetate. |
| Gradient Profile | Typically starts with a high aqueous content and gradients to a high organic content. | Typically starts with a high organic content and gradients to a higher aqueous content. |
| MS Detection Mode | Electrospray Ionization (ESI) in positive ion mode is generally suitable for pyridine-containing compounds. | ESI in positive ion mode. |
| Typical Run Time | 5 - 15 minutes | 5 - 15 minutes |
| Reported Performance (for similar boronic acids) | LOD of 0.1 µg and LOQ of 1.0 µg have been reported.[2][5] | Can offer enhanced retention and sensitivity for very polar analytes compared to reversed-phase. |
Experimental Protocols
Below are detailed experimental protocols for a robust starting point in developing an LC-MS method for the analysis of reaction products from 5-(Bpin)pyridin-2-ol.
Method 1: Reversed-Phase LC-MS
1. Sample Preparation:
-
Dilute the reaction mixture in a 1:1 solution of acetonitrile and water to a final concentration suitable for LC-MS analysis (e.g., 1-10 µg/mL).
-
Vortex to ensure the sample is homogenous.
-
If precipitation occurs, centrifuge the sample and analyze the supernatant.
2. LC-MS System and Conditions:
-
LC System: A UHPLC or HPLC system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
MS Detector: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Scan Range: m/z 100 - 1000.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
Method 2: HILIC LC-MS
1. Sample Preparation:
-
Dilute the reaction mixture in acetonitrile to a final concentration suitable for LC-MS analysis (e.g., 1-10 µg/mL). The sample diluent should have a high organic content to ensure good peak shape.
-
Vortex to ensure the sample is homogenous.
-
If precipitation occurs, centrifuge the sample and analyze the supernatant.
2. LC-MS System and Conditions:
-
LC System: A UHPLC or HPLC system.
-
Column: Amide column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Acetonitrile + 0.1% Formic Acid.
-
Mobile Phase B: Water + 0.1% Formic Acid.
-
Gradient: 95% A to 60% A over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 2 µL.
-
MS Detector: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Scan Range: m/z 100 - 1000.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 400 °C.
Visualizations
To further clarify the experimental workflow and the context of the analysis, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 5-(Bpin)pyridin-2-ol
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl and heteroaryl structures. The choice of an appropriate palladium catalyst is critical to achieving optimal yields and reaction efficiency, particularly when working with functionalized heterocyclic building blocks like 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol (5-(Bpin)pyridin-2-ol). This guide provides a comparative overview of commonly employed palladium catalysts for the Suzuki-Miyaura coupling of this versatile reagent with various aryl halides, supported by experimental data from the literature.
While direct side-by-side comparative studies for 5-(Bpin)pyridin-2-ol are limited, valuable insights can be drawn from the extensive body of research on Suzuki-Miyaura couplings of similar heteroaryl boronic esters and challenging substrates. The following data summarizes the performance of several key palladium catalysts in these contexts, providing a basis for catalyst selection and reaction optimization.
Data Presentation: Performance of Palladium Catalysts in Suzuki-Miyaura Couplings
The selection of a palladium catalyst system significantly impacts the yield and efficiency of the Suzuki-Miyaura coupling. Below is a summary of the performance of different classes of palladium catalysts with substrates analogous to 5-(Bpin)pyridin-2-ol, such as other pyridyl boronates and functionalized arylboronic acids.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ or K₃PO₄ | Dioxane/H₂O or DMF | 80-100 | 12-24 | 60-96 | A versatile and commonly used catalyst, though sometimes requiring longer reaction times.[1][2] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ or Cs₂CO₃ | DME or Dioxane | 80-100 | 2-12 | 70-95+ | Often provides high yields in shorter reaction times compared to Pd(PPh₃)₄ and is effective for heteroaryl couplings.[3][4] |
| Pd₂(dba)₃ with XPhos | XPhos | K₃PO₄ | Dioxane/H₂O or Toluene/H₂O | 100-120 | 0.5-2 | >95 | A highly active Buchwald-type catalyst system, particularly effective for challenging couplings, including those with aryl chlorides.[5] |
| XPhos Pd G2 | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 | A second-generation Buchwald precatalyst offering high stability and efficiency, allowing for low catalyst loadings.[6] |
| Pd(OAc)₂ with SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 80-100 | 1-5 | >95 | Another highly effective Buchwald system, demonstrating excellent yields with a variety of substrates.[1] |
Note: The data presented is for illustrative purposes, drawing from studies on various aryl and heteroaryl Suzuki-Miyaura couplings. Reaction conditions and yields are substrate-dependent and may require optimization for the specific coupling of 5-(Bpin)pyridin-2-ol with a given aryl halide.
Experimental Protocols
Detailed methodologies for Suzuki-Miyaura coupling reactions are provided below. These protocols are representative examples and can be adapted for the specific case of 5-(Bpin)pyridin-2-ol.
Protocol 1: General Procedure using Pd(PPh₃)₄
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), 5-(Bpin)pyridin-2-ol (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ (0.05 equiv) to the flask.
-
A deoxygenated solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is added via syringe.
-
The resulting mixture is heated to 100 °C with vigorous stirring for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.[1]
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel.
Protocol 2: General Procedure using Pd(dppf)Cl₂
-
In a Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 equiv), 5-(Bpin)pyridin-2-ol (1.5 equiv), and Cs₂CO₃ (3.0 equiv).
-
Add Pd(dppf)Cl₂ (0.05-0.1 equiv) to the flask.
-
Add anhydrous 1,4-dioxane and water (e.g., 10:1 v/v) via syringe.
-
The flask is sealed, and the reaction mixture is stirred at 80-100 °C for 2-12 hours.[3][4]
-
After cooling to room temperature, the mixture is filtered through a pad of Celite, washing with an organic solvent.
-
The filtrate is concentrated, and the residue is purified by flash column chromatography.
Protocol 3: General Procedure using a Buchwald Precatalyst (e.g., XPhos Pd G2)
-
To a microwave vial or a sealed tube, add the aryl halide (1.0 equiv), 5-(Bpin)pyridin-2-ol (1.5 equiv), K₃PO₄ (3.0 equiv), and XPhos Pd G2 (0.01-0.03 equiv).[5]
-
The vessel is sealed, evacuated, and backfilled with argon.
-
Add degassed 1,4-dioxane and water (e.g., 5:1 v/v) via syringe.
-
The reaction mixture is heated to 100-120 °C for 30 minutes to 2 hours, often with the aid of microwave irradiation.[5]
-
Work-up and purification are performed as described in the previous protocols.
Mandatory Visualization
The following diagrams illustrate the general catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
References
The Bottom Line on Boron: A Cost-Effectiveness Analysis of 5-(Bpin)pyridin-2-ol in Multi-Step Synthesis
In the intricate world of multi-step organic synthesis, the choice of reagents can significantly impact the overall efficiency and economic viability of a synthetic route. For researchers, scientists, and drug development professionals, every decision, from starting materials to coupling partners, is a calculated step towards a successful outcome. This guide provides a comprehensive comparison of the cost-effectiveness of using 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol, a pyridinyl boronic ester, against a common alternative, in the context of a key transformation: the palladium-catalyzed cross-coupling reaction.
To provide a practical and relevant comparison, we will examine a crucial step in the synthesis of a complex, biologically active molecule: the marine alkaloid Lamellarin G trimethyl ether. While numerous synthetic routes to this target exist, many rely on the formation of a carbon-carbon bond between a pyridin-2-ol moiety and an aromatic partner. Here, we will compare a proposed Suzuki-Miyaura coupling using 5-(Bpin)pyridin-2-ol with an analogous Stille coupling, a well-established alternative.
At a Glance: Suzuki vs. Stille for Pyridin-2-ol Incorporation
| Feature | Suzuki Coupling with 5-(Bpin)pyridin-2-ol | Stille Coupling with 5-(tributylstannyl)pyridin-2-ol |
| Reagent Toxicity | Low toxicity of boron compounds. | High toxicity of organotin compounds. |
| Reagent Stability | Boronic esters are generally stable but can be prone to protodeboronation. | Organostannanes are typically stable to air and moisture. |
| Byproduct Removal | Boronic acid byproducts are often water-soluble and relatively easy to remove. | Tin byproducts can be challenging to remove completely, often requiring specific and sometimes costly purification methods.[1][2] |
| Reaction Conditions | Requires a base for activation of the boronic ester.[3] | Often proceeds under neutral or milder conditions.[4] |
| Commercial Availability | Becoming increasingly common, with a wide variety of derivatives available. | A wide range of organostannanes are commercially available. |
Cost and Performance: A Quantitative Comparison
To illustrate the economic and practical implications of choosing between these two coupling partners, let's consider a hypothetical key step in the synthesis of a Lamellarin G trimethyl ether precursor.
Reaction Scheme:
-
Route A (Suzuki Coupling): Coupling of an aryl halide (e.g., a brominated pyrrole derivative) with 5-(Bpin)pyridin-2-ol.
-
Route B (Stille Coupling): Coupling of the same aryl halide with 5-(tributylstannyl)pyridin-2-ol.
The following tables provide an estimated cost analysis and a summary of typical experimental parameters based on literature precedents for similar transformations.[5][6][7]
Table 1: Estimated Reagent and Catalyst Cost
| Reagent | Supplier Example | Estimated Price (per gram) |
| 5-(Bpin)pyridin-2-ol | Varies | ~$150 - $400 |
| 5-(tributylstannyl)pyridin-2-ol | Varies | ~$100 - $300 |
| Pd(PPh₃)₄ (Palladium Catalyst) | Sigma-Aldrich | ~$150 |
| PdCl₂(dppf) (Palladium Catalyst) | Sigma-Aldrich | ~$200 |
Note: Prices are estimates based on available catalog information for similar compounds and are subject to change. Bulk pricing may be significantly different.
Table 2: Comparative Experimental Data
| Parameter | Suzuki Coupling (5-(Bpin)pyridin-2-ol) | Stille Coupling (5-(tributylstannyl)pyridin-2-ol) |
| Typical Yield | 70-90% | 75-95% |
| Reaction Time | 12-24 hours | 8-16 hours |
| Catalyst Loading | 2-5 mol% | 1-3 mol% |
| Base Required | Yes (e.g., K₂CO₃, Cs₂CO₃) | Often not required |
| Purification Method | Standard silica gel chromatography.[8] | Specialized chromatography (e.g., with KF or basic alumina) or multiple extractions to remove tin byproducts.[1][2] |
| Waste Stream | Boron-containing byproducts (generally low toxicity). | Tin-containing byproducts (toxic). |
Experimental Protocols
Below are generalized experimental protocols for the Suzuki-Miyaura and Stille coupling reactions, based on established procedures.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide with 5-(Bpin)pyridin-2-ol
-
To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 eq), 5-(Bpin)pyridin-2-ol (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Add a degassed solvent mixture, for example, 1,4-dioxane and water (4:1).
-
Add a base, such as potassium carbonate (K₂CO₃) (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[8]
Protocol 2: Stille Coupling of an Aryl Bromide with 5-(tributylstannyl)pyridin-2-ol
-
To a flame-dried flask under an inert atmosphere, add the aryl bromide (1.0 eq), 5-(tributylstannyl)pyridin-2-ol (1.1 eq), and a palladium catalyst, for instance, PdCl₂(dppf) (0.03 eq).
-
Add a degassed solvent such as toluene or DMF.
-
Heat the reaction mixture to 90-110 °C and stir for 8-16 hours, monitoring the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate.
-
To remove organotin byproducts, wash the organic layer multiple times with a saturated aqueous solution of potassium fluoride (KF). A precipitate of tributyltin fluoride may form and can be removed by filtration through celite.[1]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Further purification is often necessary using flash column chromatography, potentially with a modified stationary phase (e.g., silica gel treated with triethylamine or basic alumina) to ensure complete removal of tin residues.[1]
Visualizing the Workflow and Logic
To better understand the decision-making process and the experimental workflows, the following diagrams are provided.
Decision workflow for selecting a cross-coupling method.
Comparative experimental workflows for Suzuki and Stille couplings.
Conclusion
The choice between 5-(Bpin)pyridin-2-ol in a Suzuki coupling and an organotin equivalent in a Stille coupling is a nuanced one, with significant trade-offs.
5-(Bpin)pyridin-2-ol (Suzuki Coupling):
-
Advantages: The primary advantages lie in the significantly lower toxicity of the boron-containing reagents and byproducts, and the relative ease of purification.[6] For applications in pharmaceutical and medicinal chemistry, where metal contamination and worker safety are paramount, this is a major consideration. The increasing commercial availability of diverse boronic esters also makes this a highly attractive option for library synthesis.
-
Disadvantages: The initial cost of the boronic ester may be higher than the corresponding stannane. The requirement for a base can sometimes be a limitation if base-sensitive functional groups are present in the substrates.
5-(tributylstannyl)pyridin-2-ol (Stille Coupling):
-
Advantages: Stille couplings often exhibit excellent functional group tolerance and can proceed under milder conditions without the need for a strong base.[4] In cases where the corresponding boronic acid or ester is unstable, the organostannane can be a more reliable coupling partner, sometimes leading to higher yields.[5]
-
Disadvantages: The high toxicity of organotin compounds is a significant drawback, necessitating careful handling and disposal, which adds to the overall process cost.[9] The removal of tin byproducts is notoriously difficult and often requires specialized and time-consuming purification protocols, which can negatively impact the overall cost-effectiveness, especially at scale.[1][2]
Recommendation:
For most applications, particularly in drug discovery and development, the use of 5-(Bpin)pyridin-2-ol via a Suzuki-Miyaura coupling is the more cost-effective and sustainable choice in the long run. While the initial reagent cost might be higher, the benefits of lower toxicity, easier purification, and reduced environmental impact outweigh this initial investment. The Stille coupling remains a valuable tool for specific challenging substrates where the Suzuki coupling fails, but the associated safety and purification burdens must be carefully considered in the overall cost-benefit analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Workup [chem.rochester.edu]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide to the Synthetic Validation of 5-Aryl-Pyridin-2-ones: A Focus on 5-(Bpin)pyridin-2-ol
For researchers, scientists, and drug development professionals, the efficient synthesis of substituted pyridin-2-one cores is a frequent challenge. This guide provides an objective comparison of a modern synthetic route utilizing 5-(Bpin)pyridin-2-ol against a traditional functionalization approach for the synthesis of 5-aryl-pyridin-2-ones. The performance of these routes is evaluated based on experimental data to aid in the selection of an optimal synthetic strategy.
The pyridin-2-one moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. Consequently, the development of robust and efficient synthetic routes to access functionalized pyridin-2-ones is of significant interest. This guide focuses on the synthesis of 5-aryl-pyridin-2-ones, comparing a contemporary approach involving the Suzuki-Miyaura cross-coupling of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol (5-(Bpin)pyridin-2-ol) with an alternative strategy that relies on the functionalization of a pre-formed pyridin-2-one ring system, specifically the Suzuki-Miyaura coupling of 5-bromopyridin-2-ol.
Data Presentation: A Head-to-Head Comparison
To facilitate a clear and direct comparison, the key quantitative data for the two synthetic routes are summarized below. The data highlights significant differences in yield and reaction conditions, providing a valuable reference for synthetic planning.
| Parameter | Route 1: Via 5-(Bpin)pyridin-2-ol | Route 2: Via 5-Bromopyridin-2-ol |
| Starting Material | 5-(Bpin)pyridin-2-ol | 5-Bromopyridin-2-ol |
| Coupling Partner | Iodobenzene | Phenylboronic Acid |
| Catalyst System | Pd(dppf)Cl₂ | Pd(PPh₃)₄ |
| Base | K₂CO₃ | K₃PO₄ |
| Solvent | Dioxane/H₂O | Dioxane/H₂O |
| Temperature | 80 °C | 85-95 °C |
| Reaction Time | 2 hours | >15 hours |
| Reported Yield | 84% | Moderate to Good (Specific yield not provided for this exact transformation, but generally effective for similar substrates)[1][2][3] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established literature procedures and offer a practical guide for the replication of these synthetic transformations.
Route 1: Suzuki-Miyaura Coupling of 5-(Bpin)pyridin-2-ol
This route represents a modern approach where a boronic acid pinacol ester handle is pre-installed on the pyridin-2-ol scaffold, which then undergoes a Suzuki-Miyaura coupling with an aryl halide.
Synthesis of 5-phenyl-pyridin-2-one:
A solution of this compound (1 mmol), iodobenzene (1.2 mmol), [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 10 mol%), and potassium carbonate (2 mmol) in a mixture of anhydrous dioxane (10 mL) and water (2.5 mL) is stirred under an argon atmosphere. The reaction mixture is heated to 80 °C for 2 hours. After cooling to room temperature, the mixture is poured into a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield 5-phenyl-pyridin-2-one.[4][5]
Route 2: Suzuki-Miyaura Coupling of 5-Bromopyridin-2-ol
This traditional approach involves the direct functionalization of a halogenated pyridin-2-one precursor via a Suzuki-Miyaura cross-coupling reaction.
Synthesis of 5-phenyl-pyridin-2-one:
In a Schlenk flask, 5-bromopyridin-2-ol (1 mmol), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%), and 1,4-dioxane (2 mL) are combined. The mixture is stirred at room temperature for 30 minutes under an inert atmosphere. Phenylboronic acid (1.2 mmol), potassium phosphate (2.3 mmol), and water (0.5 mL) are then added. The reaction mixture is subsequently heated to 85-95 °C and stirred for over 15 hours. Upon cooling, the mixture is filtered and diluted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography to afford 5-phenyl-pyridin-2-one.[1][2][3]
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate the synthetic pathways and a logical workflow for their comparison.
Caption: Comparison of synthetic routes to 5-phenyl-pyridin-2-one.
Caption: Logical workflow for comparing synthetic routes.
Concluding Remarks
The validation of a synthetic route is a critical step in chemical research and drug development. The comparison presented here demonstrates that the synthetic route utilizing 5-(Bpin)pyridin-2-ol offers a significant advantage in terms of reaction time and yield for the synthesis of 5-phenyl-pyridin-2-one when compared to the more traditional approach starting from 5-bromopyridin-2-ol. The milder conditions and shorter reaction time of the 5-(Bpin)pyridin-2-ol route make it an attractive option for rapid analogue synthesis and library generation. However, the choice of synthetic route will ultimately depend on factors such as the availability and cost of starting materials, and the desired scale of the reaction. This guide provides the necessary data and protocols to make an informed decision based on the specific needs of the research project.
References
- 1. mdpi.com [mdpi.com]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]
A Comparative Guide: Nickel vs. Palladium in the Suzuki-M.iyaura Coupling of 5-(Bpin)pyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. While palladium complexes have long been the catalysts of choice for this transformation, the earth-abundant and more economical nature of nickel has led to a surge in research exploring its catalytic potential.[1] This guide presents a comparative analysis of the catalytic activity of nickel and palladium complexes in the Suzuki-Miyaura reaction, with a specific focus on the coupling of 5-(Bpin)pyridin-2-ol and its derivatives, providing a comprehensive overview based on experimental data.
Performance Comparison: Nickel vs. Palladium
The choice between nickel and palladium for the Suzuki-Miyaura coupling of pyridinylboronic esters is influenced by several factors, including cost, catalyst stability, functional group tolerance, and the nature of the coupling partners. While palladium catalysts are well-established and generally offer high yields and broad applicability, nickel catalysts present a more cost-effective alternative with unique reactivity profiles.[1] However, challenges such as catalyst poisoning and the need for specific ligand systems can arise with nickel catalysis, particularly with heteroaromatic substrates like pyridines.
The following table summarizes representative experimental data for nickel- and palladium-catalyzed Suzuki-Miyaura couplings of pyridine-based boronic esters with aryl halides. Due to the limited availability of direct head-to-head comparative studies for 5-(Bpin)pyridin-2-ol, data from closely related systems are presented to illustrate the general performance of each catalyst.
| Catalyst System | Coupling Partners | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Nickel | ||||||||
| NiCl₂(PCy₃)₂ | 3-Chloropyridine + Pyridylboronic acid | 5 | K₃PO₄ | t-Amyl alcohol | 100 | 12 | ~85 | [2] |
| Ni(OAc)₂ / β-CD | 4-Bromoanisole + Phenylboronic acid | 2.5 | K₂CO₃ | Water | 85 | - | 88 | [3] |
| Palladium | ||||||||
| Pd(dppf)Cl₂ | 5-Bromoindazole + 2-Thiopheneboronic acid | - | K₂CO₃ | DME | - | 2 | Good | [4] |
| Pd(OAc)₂ | Aryl Halide + Phenylboronic acid | 0.0013 - 7.62 | Various | Various | Various | Various | Widely Varying | [5] |
| Pd(PPh₃)₄ | 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide + Arylboronic acid | - | K₃PO₄ | 1,4-Dioxane | - | - | 37-72 | [6] |
Note: The data presented is a compilation from different studies and direct comparison should be made with caution as reaction conditions and substrates vary.
Experimental Protocols
Detailed methodologies for representative nickel- and palladium-catalyzed Suzuki-Miyaura cross-coupling reactions are provided below. These protocols are based on established literature procedures and are intended to serve as a practical guide for researchers.
Protocol 1: Nickel-Catalyzed Suzuki-Miyaura Coupling of a Heterocyclic Halide[2]
This protocol describes a general procedure for the nickel-catalyzed coupling of a heterocyclic halide with a boronic acid in an environmentally friendly solvent.
Materials:
-
Nickel(II) chloride bis(tricyclohexylphosphine) [NiCl₂(PCy₃)₂]
-
Heterocyclic halide (e.g., 3-Chloropyridine)
-
Arylboronic acid (e.g., Pyridylboronic acid)
-
Potassium phosphate (K₃PO₄)
-
tert-Amyl alcohol
-
Reaction vessel (e.g., sealed tube)
-
Magnetic stirrer and heating block
Procedure:
-
To a reaction vessel, add the heterocyclic halide (1.0 equiv), arylboronic acid (1.5 equiv), potassium phosphate (2.0 equiv), and NiCl₂(PCy₃)₂ (5 mol%).
-
Add tert-amyl alcohol to the vessel.
-
Seal the vessel and stir the reaction mixture at 100 °C for 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of a Heterocyclic Halide[6]
This protocol outlines a general procedure for the palladium-catalyzed coupling of a heterocyclic halide with various arylboronic acids.
Materials:
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Heterocyclic halide (e.g., 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide)
-
Arylboronic acid or pinacol ester
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a reaction vessel, add the heterocyclic halide (1.0 equiv), arylboronic acid or pinacol ester (1.2 equiv), potassium phosphate (3.0 equiv), and Pd(PPh₃)₄ (5 mol%).
-
Add 1,4-dioxane to the vessel.
-
The reaction mixture is heated to reflux and stirred until the starting material is consumed (monitored by TLC).
-
After completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography to yield the desired 5-aryl product.
Catalytic Cycle and Experimental Workflow
The general mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination. The experimental workflow outlines the typical procedure for setting up and performing the coupling reaction.
Caption: General Suzuki-Miyaura catalytic cycle and experimental workflow.
Conclusion
Both nickel and palladium catalysts are effective for Suzuki-Miyaura cross-coupling reactions involving pyridine derivatives. Palladium catalysis remains the more established and broadly reliable method, often providing high yields under mild conditions. However, the lower cost and unique reactivity of nickel make it an attractive alternative, particularly for specific applications and large-scale synthesis. The development of more robust and versatile nickel catalyst systems, especially for challenging heteroaromatic substrates, continues to be an active area of research. The choice of catalyst should be made based on a careful consideration of the specific substrates, desired reaction conditions, and economic factors.
References
Safety Operating Guide
Safe Disposal of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol: A Guide for Laboratory Professionals
The proper disposal of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol is critical for ensuring laboratory safety and environmental protection. This compound, a derivative of both pyridine and boronic acid, must be treated as hazardous waste and handled with stringent safety protocols. Adherence to institutional and regulatory guidelines is paramount.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to don the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste should occur within a certified chemical fume hood to minimize inhalation exposure.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield | To protect eyes from splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or neoprene) | To prevent skin contact. |
| Body Protection | A fully fastened laboratory coat | To protect skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of vapors.[1] |
In the event of a spill, the area should be evacuated. For minor spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the substance. For larger spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[1]
Step-by-Step Disposal Protocol
Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[2][3]
-
Waste Identification and Segregation : All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, bench paper), must be classified as hazardous waste.[1][2] This waste stream should be kept separate from incompatible materials such as strong oxidizing agents and acids.[1][4]
-
Waste Collection :
-
Container Labeling : All waste containers must be explicitly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The label should also clearly indicate that it is a boronic acid and pyridine derivative and list all associated hazards (e.g., Irritant, Toxic).[1][2]
-
Glassware Decontamination :
-
Initial Rinse : Rinse contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) and collect the rinsate as liquid hazardous waste.
-
Secondary Decontamination : A basic wash can help in converting residual boronic acid to a more water-soluble boronate salt. This rinsate should also be collected as liquid hazardous waste.[2]
-
Final Rinse : A final rinse with water should be performed, with the rinse water also collected as hazardous waste.[2]
-
Drying : Allow the decontaminated glassware to air dry completely in a well-ventilated area before reuse or disposal in the appropriate laboratory glass recycling.[2]
-
-
Storage and Pickup : Store all sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area. Adhere to your institution's specific procedures for the pickup and final disposal of hazardous chemical waste.[2]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for handling 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol, a compound that combines the chemical properties of a pyridinol derivative and a boronic acid pinacol ester. Adherence to these protocols is critical for minimizing risks and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is mandatory for handling this compound.[1] All operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][3]
Recommended Personal Protective Equipment:
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles.[1] | Nitrile or neoprene gloves (double-gloving recommended).[1][2][3] | Laboratory coat.[1][2][3] | N95/FFP2 respirator or higher, depending on the quantity and potential for dust generation.[1][3] |
| Solution Preparation | Chemical splash goggles.[1] | Nitrile or neoprene gloves.[1][2][3] | Laboratory coat.[1][2][3] | Work within a chemical fume hood.[1][2][3] |
| Conducting Reactions | Chemical splash goggles and face shield.[1][2] | Nitrile or neoprene gloves.[1][2][3] | Chemical-resistant laboratory coat or apron.[1][3] | Work within a certified chemical fume hood.[1][2][3] |
| Handling Spills | Chemical splash goggles and face shield.[1] | Double-gloving with chemical-resistant gloves.[1][2] | Chemical-resistant suit or coveralls.[1] | Air-purifying respirator with organic vapor cartridges or a supplied-air respirator.[1] |
| Waste Disposal | Chemical splash goggles.[1] | Nitrile or neoprene gloves.[1][2][3] | Laboratory coat.[1][2][3] | Handle in a well-ventilated area, preferably within a chemical fume hood.[1][2][3] |
Handling and Storage
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing dust.[4]
-
All handling activities should be conducted within a certified chemical fume hood to prevent the inhalation of any dust or vapors.[3]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[3]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]
-
Keep away from incompatible materials such as strong oxidizing agents.[4]
-
Store in a designated satellite accumulation area for hazardous waste.[2]
Emergency Procedures
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][5] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1][5] |
In the event of a spill, immediately evacuate and secure the area, alerting others in the vicinity.[3] For small spills, and if appropriately trained, absorb the material with an inert absorbent like vermiculite or sand.[3] Collect the absorbed material and place it into a sealed, labeled hazardous waste container.[3] Clean the spill area thoroughly. All cleaning materials should also be disposed of as hazardous waste.[3] Report the spill to your supervisor and your institution's environmental health and safety department.[3]
Disposal Plan
This compound should be treated as hazardous chemical waste.[2][3] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[2]
Step-by-Step Disposal Procedure:
-
Waste Segregation: Use separate, clearly labeled, and sealable containers for solid and liquid waste.[2]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name.[2]
-
Solid Waste: Contaminated solid materials such as gloves, bench paper, and pipette tips should be placed in a designated solid hazardous waste container.[2]
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a designated liquid hazardous waste container.
-
Storage: Store sealed and labeled waste containers in a designated satellite accumulation area.[2]
-
Pickup: Follow your institution's specific procedures for hazardous waste pickup and disposal.[2]
Diagrams
Caption: A logical workflow for the safe handling of the compound.
Caption: Decision tree for proper waste disposal of the compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
